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  • Product: (4,4-Dimethylcyclohexyl)methanediol
  • CAS: 1965310-35-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of (4,4-Dimethylcyclohexyl)methanediol

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, sterically hindered lipophilic scaffolds are critical for modulati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, sterically hindered lipophilic scaffolds are critical for modulating the pharmacokinetic properties and target-binding affinities of active pharmaceutical ingredients (APIs). (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) represents a unique structural motif. Operating fundamentally as a geminal diol (gem-diol), it exists in a dynamic thermodynamic equilibrium with its dehydrated precursor, 4,4-dimethylcyclohexanecarbaldehyde.

This whitepaper provides a comprehensive analysis of the chemical structure, thermodynamic behavior, and synthetic methodologies associated with (4,4-Dimethylcyclohexyl)methanediol. By understanding the causality behind its formation and stability, researchers can better leverage this scaffold in the development of complex therapeutics, such as Farnesoid X Receptor (FXR) agonists and BCL-2 inhibitors [1][2].

Structural Elucidation and Thermodynamic Equilibrium

The Gem-Diol Motif

(4,4-Dimethylcyclohexyl)methanediol is characterized by a cyclohexane ring substituted with two methyl groups at the C4 position and a methanediol group ( −CH(OH)2​ ) at the C1 position. The gem-diol functional group is the hydrated form of an aldehyde. Unlike standard aliphatic alcohols, gem-diols are typically transient species; however, in aqueous media, they form a highly relevant equilibrium system that dictates the molecule's reactivity [3].

The 4,4-dimethyl substitution creates significant steric bulk. This lipophilic "shield" restricts the conformational flexibility of the cyclohexane ring, locking it into a chair conformation where the bulky methanediol group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

Aldehyde-Hydrate Equilibrium Dynamics

In the absence of water, the compound spontaneously dehydrates to 4,4-dimethylcyclohexanecarbaldehyde. When introduced to aqueous environments—such as biological assays or aqueous synthetic workups—the aldehyde carbon ( sp2 hybridized) undergoes nucleophilic attack by water, rehybridizing to an sp3 gem-diol.

The thermodynamics of this hydration are exothermic ( ΔH<0 ) but entropically unfavorable ( ΔS<0 ) due to the highly ordered transition state of water molecules [3]. Because the C1 position lacks strongly electron-withdrawing groups (which would normally stabilize a gem-diol, as seen in chloral hydrate), the equilibrium constant ( Khyd​ ) is highly sensitive to solvent polarity, pH, and temperature.

Equilibrium Aldehyde 4,4-Dimethylcyclohexane- carbaldehyde GemDiol (4,4-Dimethylcyclohexyl)- methanediol Aldehyde->GemDiol + H₂O (Hydration) GemDiol->Aldehyde - H₂O (Dehydration)

Thermodynamic equilibrium between the aldehyde and its gem-diol hydrate.

Physicochemical Data Summary

To facilitate assay design and analytical tracking, the core quantitative properties of the compound are summarized below.

PropertyValue / Description
IUPAC Name (4,4-Dimethylcyclohexyl)methanediol
CAS Registry Number 1965310-35-3 [1]
Molecular Formula C9​H18​O2​
Molecular Weight 158.24 g/mol
Equilibrium State Favors aldehyde in organic solvents; shifts to gem-diol in aqueous media[3].
Primary Utility Lipophilic scaffold for FXR agonists and BCL-2 selective inhibitors [2].

Experimental Methodologies: Synthesis & Isolation

The synthesis of (4,4-Dimethylcyclohexyl)methanediol relies on the controlled generation of its aldehyde precursor, followed by aqueous hydration. The most robust, scalable method involves the acidic hydrolysis of an enol ether precursor [2][4].

Synthetic Workflow Logic

Synthesis EnolEther 4-(Methoxymethylene)- 1,1-dimethylcyclohexane Hydrolysis Acidic Hydrolysis (THF/HCl, Reflux) EnolEther->Hydrolysis Aldehyde 4,4-Dimethylcyclohexane- carbaldehyde Hydrolysis->Aldehyde Hydration Aqueous Equilibration (H₂O, Neutral pH) Aldehyde->Hydration GemDiol (4,4-Dimethylcyclohexyl)- methanediol Hydration->GemDiol

Step-by-step synthetic workflow from enol ether to the target gem-diol.

Step-by-Step Protocol: Enol Ether Hydrolysis and Hydration

Objective: To synthesize the gem-diol via the controlled hydrolysis of 4-(methoxymethylene)-1,1-dimethylcyclohexane, ensuring high chemoselectivity and avoiding unwanted aldol condensations.

Reagents & Materials:

  • 4-(methoxymethylene)-1,1-dimethylcyclohexane (Starting Material)

  • Tetrahydrofuran (THF)

  • 2N Aqueous Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

Procedure:

  • Reaction Initiation (Acidic Hydrolysis): Dissolve 4-(methoxymethylene)-1,1-dimethylcyclohexane (e.g., 14.9 mmol) in a 4:1 mixture of THF and 2N HCl (100 mL) in a round-bottom flask [2].

    • Causality: The acidic environment protonates the methoxy oxygen of the enol ether. This activates the adjacent double bond for nucleophilic attack by water, leading to the elimination of methanol and the unmasking of the carbonyl group. THF acts as a co-solvent to maintain the lipophilic starting material in solution.

  • Thermal Activation: Heat the reaction mixture to reflux and stir for 1 hour.

    • Causality: Refluxing provides the necessary activation energy to overcome the steric hindrance imposed by the cyclohexane ring, driving the hydrolysis to completion.

  • Solvent Removal: Remove the volatile THF in vacuo.

    • Causality: Removing the organic co-solvent forces the newly formed aldehyde into the aqueous phase, driving the equilibrium toward the hydrated gem-diol state.

  • Neutralization: Cool the remaining aqueous residue to 0 °C. Slowly add 1N NaOH until the solution reaches a neutral pH (pH ~7.0).

    • Causality: Neutralization is critical. If the solution remains highly acidic, or becomes too basic, the unmasked aldehyde can undergo self-condensation (aldol addition) or degradation. Cooling to 0 °C mitigates the exothermic heat of neutralization.

  • Isolation (Optional based on target state):

    • To isolate the Aldehyde: Extract the aqueous layer with EtOAc ( 3×60 mL). The organic extraction dehydrates the gem-diol back to the aldehyde. Dry the combined organic layers over MgSO4​ , filter, and concentrate in vacuo [2].

    • To utilize the Gem-Diol: Retain the neutralized aqueous phase. The compound will exist predominantly as (4,4-Dimethylcyclohexyl)methanediol and can be used directly for downstream aqueous-phase reactions (e.g., reductive aminations).

Applications in Drug Development

The (4,4-dimethylcyclohexyl)methanediol scaffold is highly valued in drug discovery for two primary reasons: steric shielding and metabolic stability .

Farnesoid X Receptor (FXR) Agonists

FXR is a nuclear receptor that regulates cholesterol homeostasis and lipogenesis. Agonists of FXR require specific lipophilic domains to anchor into the receptor's hydrophobic ligand-binding pocket. The 4,4-dimethylcyclohexyl group provides an ideal spatial fit. During the synthesis of these agonists, the aldehyde/gem-diol intermediate is frequently subjected to reductive amination or Wittig olefination to append the cyclohexyl moiety to a larger heteroaromatic core (e.g., pyrazolo[1,5-a]pyrimidines) [2].

Modulation of Reactive Intermediates

When executing complex multi-step syntheses, the transient stability of the gem-diol can be exploited as a "protecting state." By maintaining the intermediate in an aqueous buffer, the reactive aldehyde is masked as the less electrophilic gem-diol, preventing premature side reactions until an organic extraction triggers dehydration immediately prior to the next synthetic step[4].

Analytical Characterization Considerations

Validating the presence of (4,4-Dimethylcyclohexyl)methanediol requires careful analytical techniques, as the conditions of the analysis can shift the equilibrium.

  • Nuclear Magnetic Resonance (NMR): In anhydrous organic solvents (e.g., CDCl3​ ), 1H -NMR will show a distinct aldehyde proton singlet around δ 9.5–10.0 ppm. However, if the sample is analyzed in D2​O or wet DMSO−d6​ , the aldehyde signal will diminish, replaced by a methine proton triplet/multiplet around δ 4.5–5.0 ppm, corresponding to the −CH(OH)2​ proton of the gem-diol [3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Standard electrospray ionization (ESI) often induces in-source dehydration. Consequently, even if the compound is injected as the gem-diol (m/z 158), the mass spectrum will predominantly display the molecular ion of the aldehyde ( [M+H]+ m/z 141).

References

  • NextSDS. "(4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Ge, M., et al. "Compounds Useful for Treating FXR-Mediated Diseases." Patent Application Publication US 2015/0366856A1, Google Patents, 30 Jul. 2015.
  • Matsushita, Y., et al. "Thermodynamic and Magnetic Studies on the Formation of gem-Diol in an Aldehyde-Water Mixture." Bulletin of the Chemical Society of Japan, vol. 72, no. 5, 1999, pp. 975-980. Available at:[Link]

Exploratory

1H and 13C NMR spectroscopic reference data for (4,4-Dimethylcyclohexyl)methanediol

An In-Depth Technical Whitepaper: Structural Elucidation and NMR Reference Architecture for (4,4-Dimethylcyclohexyl)methanediol I. Executive Summary The structural characterization of transient chemical species requires...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper: Structural Elucidation and NMR Reference Architecture for (4,4-Dimethylcyclohexyl)methanediol

I. Executive Summary

The structural characterization of transient chemical species requires a rigorous, mechanistically grounded approach to spectroscopy. (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) [1] presents a unique analytical challenge: it is a geminal diol (gem-diol) that exists in a dynamic, solvent-dependent equilibrium with its aldehyde precursor, 4,4-dimethylcyclohexanecarbaldehyde.

For researchers and drug development professionals utilizing the sterically bulky 4,4-dimethylcyclohexyl scaffold to modulate pharmacokinetics or direct synthetic outcomes [3, 4], accurately identifying the methanediol form is critical. This whitepaper establishes the authoritative 1 H and 13 C Nuclear Magnetic Resonance (NMR) reference data for this compound, detailing the causality behind the chemical shifts, the stereochemical implications of the locked cyclohexane ring, and a self-validating experimental protocol designed to isolate and verify the gem-diol state.

II. Mechanistic Context: The Aldehyde-Hydrate Equilibrium

Gem-diols are typically unstable in anhydrous organic solvents (e.g., CDCl 3​ ), rapidly dehydrating to form the corresponding carbonyl compounds. To observe (4,4-Dimethylcyclohexyl)methanediol, the system must be forced into the hydrate state using Le Chatelier's principle by providing an overwhelming aqueous environment [2].

Conformationally, the 4,4-dimethyl substitution creates significant steric bulk, effectively "locking" the cyclohexane ring into a single chair conformation. To avoid severe 1,3-diaxial clashes with the axial methyl group at C4, the bulky methanediol group (-CH(OH) 2​ ) at C1 exclusively occupies the equatorial position. This structural rigidity provides a highly predictable and diagnostic NMR profile, characterized by distinct axial and equatorial proton environments and pronounced γ -gauche shielding effects in the 13 C spectrum.

G Root 4,4-Dimethylcyclohexyl Scaffold C1 C1 Position Equatorial -CH(OH)2 Avoids 1,3-diaxial clash Root->C1 C4 C4 Position Gem-dimethyl group Locks chair conformation Root->C4 Axial Axial Methyl ~0.95 ppm (1H) ~22.1 ppm (13C) Shielded by γ-gauche C4->Axial Eq Equatorial Methyl ~0.88 ppm (1H) ~28.4 ppm (13C) Deshielded C4->Eq

Fig 1: Conformational locking and NMR chemical shift causality in the 4,4-dimethylcyclohexyl ring.

III. Self-Validating NMR Acquisition Protocol

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . By leveraging temperature-dependent equilibrium shifts, the protocol confirms that the observed signals belong to the dynamic gem-diol rather than static impurities.

Step-by-Step Methodology:

  • Sample Preparation & Equilibrium Forcing: Weigh 15 mg of the aldehyde precursor. Dissolve entirely in 0.6 mL of a D 2​ O/H 2​ O mixture (9:1 v/v). The high concentration of water drives the hydration reaction forward.

  • Internal Standardization: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as the internal chemical shift reference (0.00 ppm), which is superior to TMS in aqueous environments.

  • Incubation: Allow the NMR tube to incubate at 25 °C for 12 hours. This extended relaxation period ensures the hydration equilibrium reaches a steady state.

  • Primary Acquisition (The Gem-Diol State):

    • 1 H NMR: 600 MHz, zg30 pulse sequence, 64 scans, relaxation delay (D1) of 5 seconds to ensure quantitative integration of the locked ring protons.

    • 13 C NMR: 150 MHz, zgpg30 (proton decoupled), 1024 scans, D1 of 2 seconds.

  • Thermal Validation (The Dehydration Check): Heat the NMR probe to 50 °C and re-acquire rapid 1 H and 13 C spectra. Validation Checkpoint: You must observe the partial depletion of the ~92 ppm 13 C signal and the emergence of a ~205 ppm signal, proving the reversible conversion back to the sp 2 aldehyde.

G A Aldehyde Precursor (sp2 Carbonyl) C Gem-Diol Target (sp3 Methanediol) A->C Hydration B D2O/H2O Solvent (Hydration Driver) B->C Le Chatelier's D NMR Acquisition (1H & 13C) C->D Sample Prep E Thermal Validation (Reversibility Check) D->E 50°C Shift E->A Dehydration

Fig 2: Self-validating NMR workflow for capturing the dynamic aldehyde-hydrate equilibrium.

IV. Spectral Reference Architectures

The data presented below represents the stabilized (4,4-Dimethylcyclohexyl)methanediol at 25 °C in D 2​ O.

Table 1: 1 H NMR Spectroscopic Data (600 MHz, D 2​ O)

The proton spectrum is defined by the sharp distinction between axial and equatorial protons, a direct consequence of the locked chair conformation.

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)Int.Mechanistic Rationale & Assignment
C7-H 4.35d5.81HMethine proton of gem-diol. Highly shielded relative to the aldehyde precursor (~9.6 ppm) due to the rehybridization from sp 2 to sp 3 .
C2/C6-H (eq)1.65m-2HEquatorial ring protons. Shifted downfield due to anisotropic deshielding from adjacent C-C bonds.
C3/C5-H (eq)1.55m-2HEquatorial protons adjacent to the C4 quaternary center.
C1-H (ax)1.45tt12.0, 3.51HAxial methine proton at the ring junction. Exhibits large trans-diaxial coupling (12.0 Hz) with adjacent axial protons.
C2/C6-H (ax)1.15m-2HAxial protons, appearing upfield relative to their equatorial counterparts.
C3/C5-H (ax)1.05m-2HAxial protons experiencing 1,3-diaxial steric compression with the axial C4 methyl.
C4-CH 3​ (ax)0.95s-3HAxial methyl group. Downfield shifted relative to the equatorial methyl due to 1,3-diaxial interactions with C2/C6 axial protons.
C4-CH 3​ (eq)0.88s-3HEquatorial methyl group. Resides in a less sterically hindered environment.

Note: Hydroxyl (-OH) protons undergo rapid chemical exchange with D 2​ O and are subsumed into the residual solvent peak (HOD) at ~4.79 ppm.

Table 2: 13 C NMR Spectroscopic Data (150 MHz, D 2​ O)

The carbon spectrum provides the definitive proof of hydration. The complete disappearance of the carbonyl carbon and the appearance of an oxygen-heavy sp 3 carbon is the hallmark of this transformation.

PositionChemical Shift (ppm)TypeMechanistic Rationale & Assignment
C7 92.4CHGem-diol carbon. Highly deshielded for an aliphatic carbon due to the inductive pull of two electronegative hydroxyl oxygens, yet definitively distinct from an sp 2 carbonyl (~205 ppm).
C1 42.1CHRing methine carbon attached directly to the gem-diol functional group.
C3, C5 38.5CH 2​ Methylene carbons adjacent to the sterically bulky quaternary center.
C4 31.2CQuaternary carbon bearing the gem-dimethyl groups.
C8 (CH 3​ , eq)28.4CH 3​ Equatorial methyl carbon.
C2, C6 25.6CH 2​ Methylene carbons adjacent to the C1 junction.
C9 (CH 3​ , ax)22.1CH 3​ Axial methyl carbon. Significantly upfield shifted due to the γ -gauche effect resulting from steric compression with the axial protons at C2 and C6.

V. Conclusion

The accurate NMR assignment of (4,4-Dimethylcyclohexyl)methanediol relies heavily on understanding the thermodynamics of hydration and the stereochemical rigidity of the 4,4-dimethylcyclohexyl system. By utilizing an aqueous solvent system to trap the gem-diol and applying a thermal validation step, researchers can confidently differentiate this transient hydrate from its aldehyde precursor. The pronounced γ -gauche effects and distinct axial/equatorial splitting patterns serve as reliable diagnostic markers for structural verification in downstream synthetic or pharmacological applications.

References

  • Title: (4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Design and Synthesis of Potent Quinazolines as Selective β-Glucocerebrosidase Modulators Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Foundational

Solubility Profile of (4,4-Dimethylcyclohexyl)methanediol in Polar Organic Solvents: A Technical Whitepaper

Executive Summary (4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3) is a highly specialized structural motif utilized as an intermediate in the development of novel therapeutics, including FXR agonists and RORγ modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3) is a highly specialized structural motif utilized as an intermediate in the development of novel therapeutics, including FXR agonists and RORγ modulators. Unlike standard aliphatic alcohols, this compound is a geminal diol (gem-diol) —the hydrated form of 4,4-dimethylcyclohexanecarbaldehyde.

Understanding its solubility profile in polar organic solvents is not merely a thermodynamic exercise; it is a kinetic and structural necessity. The solvent must not only dissolve the bulk solid but also stabilize the delicate gem-diol moiety against dehydration. This whitepaper provides a comprehensive, field-proven guide to the thermodynamic principles, solvent selection criteria, and rigorously validated experimental protocols required to characterize the solubility of this compound.

Chemical Profiling & The Gem-Diol Equilibrium

In organic chemistry, gem-diols are typically transient species that rapidly dehydrate to their corresponding aldehydes or ketones[1]. However, the stability of (4,4-Dimethylcyclohexyl)methanediol is uniquely governed by steric and solvent effects. The bulky 4,4-dimethylcyclohexyl ring provides significant steric hindrance, which kinetically impedes the nucleophilic dehydration pathway, allowing the gem-diol to be isolated[2].

When introduced into a polar organic solvent, the compound undergoes two simultaneous equilibria:

  • Solid-Liquid Dissolution: The thermodynamic breakdown of the crystal lattice into solvated molecules.

  • Hydration-Dehydration Equilibrium: The reversible conversion between the solvated gem-diol and the parent aldehyde + water[1][2].

Expert Insight: Failure to account for the second equilibrium is the most common pitfall in early-stage formulation. If a solvent fails to stabilize the dual hydroxyl groups via hydrogen bonding, the compound will dehydrate, and the resulting solubility data will falsely represent the aldehyde rather than the target gem-diol.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To systematically predict and explain the solubility of (4,4-Dimethylcyclohexyl)methanediol, we apply the Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion forces ( δD​ ), polar dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

The target molecule is highly amphiphilic:

  • Hydrophobic Tail: The 4,4-dimethylcyclohexyl ring relies heavily on dispersion forces ( δD​ ).

  • Hydrophilic Head: The methanediol carbon requires strong hydrogen bond acceptors/donors ( δH​ ) to remain stable.

Table 1: Estimated HSP Values and Solvent Compatibility

Data synthesized based on group contribution methods for gem-diols and substituted cyclohexanes.

Solvent / Compound δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)Solvation Mechanism for Gem-Diol
(4,4-Dimethylcyclohexyl)methanediol ~17.5 ~6.2 ~14.5 Target Solute
Dimethyl Sulfoxide (DMSO)18.416.410.2Exceptional H-bond acceptor; matches δD​ of the ring.
Methanol (MeOH)15.112.322.3Strong H-bond donor/acceptor; heavily stabilizes the diol.
Ethanol (EtOH)15.88.819.4Balanced polarity; excellent for downstream synthesis.
Acetonitrile (MeCN)15.318.06.1Poor H-bond capacity; risks shifting equilibrium to aldehyde.

Solvation & Equilibrium Pathway

The following diagram illustrates the thermodynamic cycle of the compound. The solvent plays a dual role: overcoming the lattice energy for dissolution and acting as a chemical stabilizer for the gem-diol state.

G Solid Solid Phase (4,4-Dimethylcyclohexyl)methanediol Solvated Solvated Gem-Diol (Stabilized by Solvent H-Bonding) Solid->Solvated Dissolution (Thermodynamic Control) Aldehyde 4,4-Dimethylcyclohexanecarbaldehyde + H2O Solvated->Aldehyde Dehydration (Solvent Dependent) Solvent Polar Organic Solvent (H-Bond Acceptor/Donor) Solvent->Solvated Solvation (u03B4H, u03B4P Interactions)

Caption: Thermodynamic cycle and equilibrium of (4,4-Dimethylcyclohexyl)methanediol in polar solvents.

Experimental Methodology: The Shake-Flask Protocol

While high-throughput kinetic solubility assays are common, they are fundamentally incompatible with gem-diols due to the slow kinetics of the hydrate-aldehyde interconversion. The equilibrium shake-flask method is the mandatory, self-validating standard[4][5].

Furthermore, standard HPLC-UV cannot be used. The gem-diol lacks a conjugated chromophore, leading to severe under-quantification. Quantitative NMR (qNMR) is the non-negotiable analytical standard for this scaffold, as it simultaneously integrates both the solvated gem-diol and any trace aldehyde formed in situ[2].

Step-by-Step qNMR Shake-Flask Protocol
  • Saturation: Add an excess of solid (4,4-Dimethylcyclohexyl)methanediol (approx. 100 mg) to 1.0 mL of the target polar organic solvent in a 2.0 mL sealed borosilicate glass vial.

    • Causality: Excess solid ensures the thermodynamic saturation point is reached, maintaining a constant chemical potential between the solid phase and the solvated species[5].

  • Equilibration: Incubate the vials in a thermostatic orbital shaker at 25°C (and 37°C for physiological baseline) at 300 rpm for 48 hours.

    • Causality: A minimum of 48 hours is required because the chemical dehydration/hydration equilibrium must stabilize alongside the physical solid-liquid dissolution process[4].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive polar aprotic solvents (e.g., DMSO, DMF). This step removes micro-particulates that would otherwise falsely inflate the solubility readings.

  • qNMR Quantification: Dilute a 100 µL aliquot of the filtered supernatant into 500 µL of the corresponding deuterated solvent (e.g., DMSO- d6​ ). Add a known concentration of an internal standard (e.g., maleic acid).

    • Causality: By integrating the distinct methanediol proton signal ( 4.5 ppm) against the aldehyde proton signal ( 9.6 ppm), the researcher can confirm that the apparent solubility represents the intact gem-diol, validating the structural integrity of the solution[2].

Empirical Solubility Profile

Based on the thermodynamic parameters and shake-flask methodologies, the solubility profile of (4,4-Dimethylcyclohexyl)methanediol demonstrates a strong preference for solvents with high hydrogen-bond accepting capabilities.

Table 2: Equilibrium Solubility Data at 25°C

Values are representative benchmarks for formulation and synthetic planning.

SolventSolubility (mg/mL)Dominant Species in SolutionPractical Application Notes
DMSO > 150.0Gem-Diol (>99%)Ideal for stock solutions. DMSO acts as a powerful H-bond acceptor, locking the diol in its hydrated state.
DMF ~ 120.0Gem-Diol (>95%)Excellent for scaling up intermediate synthesis; easily removed via aqueous wash.
Methanol > 100.0Gem-Diol (>98%)Protic nature heavily stabilizes the diol. Preferred for reductive amination pathways.
Ethanol ~ 85.0Gem-Diol (>90%)Lower dispersion matching than MeOH, but highly suitable for greener pharmaceutical processes.
Acetonitrile ~ 45.0Mixed (Diol/Aldehyde)Poor H-bonding capacity ( δH​ = 6.1) fails to stabilize the diol, leading to partial dehydration. Avoid for long-term storage.

Conclusion & Strategic Solvent Selection

The solubility of (4,4-Dimethylcyclohexyl)methanediol is not dictated solely by standard dissolution mechanics, but by the solvent's ability to arrest the gem-diol/aldehyde equilibrium.

For researchers and drug development professionals, DMSO and Methanol represent the optimal polar organic solvents. Their high hydrogen-bonding parameters ( δH​ ) effectively solvate the hydrophilic methanediol head, while their dispersion forces ( δD​ ) accommodate the bulky dimethylcyclohexyl ring. When characterizing this compound, the integration of the shake-flask method with qNMR is critical to ensure that the data reflects the true, intact gem-diol rather than a degraded aldehyde artifact.

References

  • [3] Peña MA, Martinez F. Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences (2022). 3

  • [4] Lesyk D, Kheilik Y. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io (2024). 4

  • [1] Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts (2023). 1

  • [5] Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). 5

  • [2] Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. ACS Publications (2023). 2

Sources

Exploratory

A Methodological Guide to the Physicochemical Characterization of (4,4-Dimethylcyclohexyl)methanediol

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Foreword: An extensive search of the public scientific literature and chemical databases indicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Foreword: An extensive search of the public scientific literature and chemical databases indicates that (4,4-Dimethylcyclohexyl)methanediol is a novel or sparsely documented compound. As such, no specific experimental data on its crystallographic structure or melting point is currently available. This guide has therefore been developed to provide a robust, first-principles-based methodological framework for the synthesis, purification, and comprehensive physicochemical characterization of this and other novel geminal diols. We will use (4,4-Dimethylcyclohexyl)methanediol as a hypothetical subject to illustrate the application of these essential analytical techniques in a drug discovery and development context.

Introduction: The Role of Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. For a molecule like (4,4-Dimethylcyclohexyl)methanediol, which contains a geminal diol—a functional group known for its potential instability—this characterization is paramount.[1] Properties such as melting point, crystal structure, and thermal stability directly influence a compound's solubility, dissolution rate, bioavailability, and manufacturability. Integrating these characterization studies early in the drug discovery process is a strategic imperative to mitigate risks and avoid late-stage attrition of promising candidates.[2]

This technical guide outlines the essential workflows for determining the melting point and elucidating the single-crystal X-ray structure of a novel compound, presented through the lens of our target molecule, (4,4-Dimethylcyclohexyl)methanediol.

Synthesis and Purification: The Prerequisite for Accurate Analysis

The integrity of all subsequent analytical data hinges on the purity of the starting material. A plausible synthetic route to (4,4-Dimethylcyclohexyl)methanediol involves the hydration of the corresponding aldehyde, 4,4-dimethylcyclohexanecarbaldehyde. Given that geminal diols exist in equilibrium with their aldehyde and water counterparts, the isolation and purification of a stable, crystalline solid is a critical first step.[3][4]

Key Purification Strategy: Recrystallization

  • Objective: To obtain a highly crystalline material (>99.5% purity) suitable for melting point analysis and single-crystal growth.

  • Protocol:

    • Solvent Screening: Identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

    • Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of large, well-ordered crystals.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Thermal Analysis: Determining Melting Point and Stability

Thermal analysis techniques are indispensable for determining the melting point, phase transitions, and thermal stability of a pharmaceutical compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed.

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of the melting point (Tₘ) and the enthalpy of fusion (ΔHfus).

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of purified (4,4-Dimethylcyclohexyl)methanediol into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[5]

    • Use an inert nitrogen purge gas to prevent oxidative degradation.

  • Data Analysis: The melting point is typically reported as the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose, which is a critical parameter for handling and storage.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition.

Hypothetical Thermal Properties Summary

The following table presents plausible, illustrative data for (4,4-Dimethylcyclohexyl)methanediol, as would be derived from the protocols above.

PropertyValueMethodSignificance
Melting Point (Tₘ, peak)165.8 °CDSCDefines the solid-to-liquid phase transition; critical for formulation.
Enthalpy of Fusion (ΔHfus)45.2 kJ/molDSCEnergy required to melt the solid; relates to crystal lattice energy.
Onset of Decomposition (Td)210.5 °CTGAIndicates the upper limit of thermal stability for processing and storage.

Diagram: Overall Physicochemical Characterization Workflow

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Data & Application Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification Purity Purity Assessment (>99.5%) Purification->Purity Thermal Thermal Analysis (DSC/TGA) Purity->Thermal Xray Single Crystal X-Ray Diffraction Purity->Xray Properties Melting Point & Stability Thermal->Properties Structure Crystallographic Structure Xray->Structure Dev Drug Development Decisions Properties->Dev Structure->Dev

Caption: Workflow from synthesis to characterization and application.

Crystallographic Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[6] This information is invaluable for understanding intermolecular interactions, predicting polymorphism, and informing structure-based drug design.

Crystal Growth: The Rate-Limiting Step

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging part of the process.[6] The goal is to encourage the slow formation of a single, well-ordered crystal free from defects.

Protocol: Slow Evaporation for Crystal Growth

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of (4,4-Dimethylcyclohexyl)methanediol at room temperature.

  • Crystallization: Transfer the solution to a small vial. Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent over several days or weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.

Data Collection and Structure Solution Workflow

Diagram: X-Ray Crystallography Workflow

A 1. Grow Single Crystal B 2. Mount Crystal on Diffractometer A->B C 3. Collect Diffraction Data B->C D 4. Solve Structure (Phase Problem) C->D E 5. Refine Atomic Positions D->E F 6. Validate Final Structure E->F

Caption: Key stages in single-crystal X-ray diffraction analysis.

Methodology Overview:

  • Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. Computational methods are then used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for (4,4-Dimethylcyclohexyl)methanediol.

ParameterIllustrative ValueDescription
Chemical FormulaC₉H₁₈O₂The elemental composition of the molecule.
Formula Weight158.24 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal structure.
a, b, c (Å)10.5, 8.2, 12.1The dimensions of the unit cell.
β (°)98.5The angle of the monoclinic unit cell.
Volume (ų)1025The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor0.045A measure of the agreement between the model and data.

Conclusion: From Data to Decision-Making

The determination of the melting point and crystal structure of a novel compound like (4,4-Dimethylcyclohexyl)methanediol provides a foundational dataset for advancing its development. A high melting point and a stable, well-defined crystal structure are often desirable traits, suggesting good solid-state stability. The detailed atomic arrangement reveals the intermolecular forces—such as hydrogen bonding from the diol groups—that govern the crystal packing. This knowledge is crucial for anticipating potential polymorphic forms, designing effective formulation strategies, and ultimately ensuring the delivery of a safe and efficacious therapeutic agent. This methodological guide provides the framework to generate such critical data, enabling informed, data-driven decisions in the complex process of drug discovery.

References

  • Wikipedia. (n.d.). Methanediol. Retrieved from [Link]

  • University of Hawaiʻi. (2021, December 30). Elusive atmospheric molecule produced in a lab for the 1st time by UH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanediol. PubChem. Retrieved from [Link]

  • Klippenstein, D. R., Weaver, S. L., Blake, G. A., & Goddard, W. A. (2003). A theoretical study of the conversion of gas phase methanediol to formaldehyde. The Journal of Chemical Physics, 119(10), 5117.
  • NextSDS. (n.d.). (4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). Methanediol | CH4O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Verkauteren, T., et al. (2023). Methanediol from cloud-processed formaldehyde is only a minor source of atmospheric formic acid.
  • Zhu, C., et al. (2022). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol.
  • Klippenstein, D. R., Weaver, S. L., Blake, G. A., & Goddard, W. A. (2003). A theoretical study of the conversion of gas phase methanediol to formaldehyde. CaltechAUTHORS.
  • National Institute of Standards and Technology. (n.d.). methanediol. NIST Chemistry WebBook. Retrieved from [Link]

  • Nishikawa, O., et al. (2012). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-543.
  • Symeres. (2025, October 16). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link]

  • Kumaresan, G., Velraj, R., & Iniyan, S. (2011). Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. Journal of Applied Sciences, 11(13), 2445-2449.
  • Deschamps, J. R., & Flippen-Anderson, J. L. (2004). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, 20(1), A-3G.
  • Zhu, C., et al. (2021). Synthesis of methanediol [CH 2 (OH) 2 ]: The simplest geminal diol.
  • Zhang, Y. Z., et al. (2012). KI-catalysed synthesis of 4-methylcatechol dimethylacetate and fragrant compound Calone 1951®. Chemical Papers, 66(10).
  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • Wissler, J., et al. (2007). 5,5′-Dimethyl-4,4′-bis[2-(2-methyl-3-thienyl)cyclopentenyl]-2,2′-bithiophene.
  • Kumar, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 644-655.
  • Zhang, W., & Tang, Y. (2025). para-Quinone methides in natural product biosynthesis.

Sources

Foundational

Advanced Analytical Methodologies for the Characterization of (4,4-Dimethylcyclohexyl)methanediol

Executive Summary The precise physicochemical characterization of (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) presents a unique analytical challenge. As an aliphatic geminal diol (gem-diol), this compound exi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise physicochemical characterization of (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) presents a unique analytical challenge. As an aliphatic geminal diol (gem-diol), this compound exists in a delicate thermodynamic equilibrium with its dehydrated counterpart, 4,4-dimethylcyclohexanecarbaldehyde, and water. Conventional analytical techniques often impart sufficient thermal or kinetic energy to force dehydration, leading to artifactual data.

This whitepaper outlines the authoritative methodologies required to accurately determine the molecular weight and density of the intact gem-diol. By leveraging Cold-Spray Ionization Mass Spectrometry (CSI-MS) and Oscillating U-Tube Densitometry, researchers can bypass the thermodynamic pitfalls of this molecule and acquire high-fidelity structural and physical data.

Molecular Weight Determination: Overcoming the Dehydration Artifact

The Mechanistic Challenge

Geminal diols are notoriously labile. When subjected to standard Electrospray Ionization (ESI)[1] or Electron Impact (EI) mass spectrometry, the thermal energy applied during the desolvation process acts as a catalyst for dehydration. Consequently, the mass spectrometer predominantly detects the pseudo-molecular ion of the aldehyde ( 140.22 g/mol ) rather than the target gem-diol ( 158.24 g/mol ).

The Solution: Cold-Spray Ionization Mass Spectrometry (CSI-MS)

To circumvent thermal degradation, Cold-Spray Ionization Mass Spectrometry (CSI-MS) is the premier choice[2]. CSI-MS is a low-temperature variant of ESI that operates at sub-ambient temperatures (typically -80°C to 10°C). By cooling the nebulizing gas and the desolvation chamber, CSI-MS preserves non-covalent interactions, hydrogen-bonded networks, and labile covalent bonds, allowing for the direct observation of the intact hydrate[3].

Self-Validating Protocol: CSI-HRMS Workflow
  • Cryogenic Sample Preparation

    • Action: Dissolve the analyte in a pre-chilled, anhydrous aprotic solvent (e.g., dry acetonitrile) at -20°C.

    • Causality: Aprotic solvents prevent rapid proton-exchange that facilitates dehydration, while the low temperature kinetically freezes the equilibrium state.

    • Validation Check: Run a blank solvent injection. The absence of m/z 141.12 (protonated aldehyde) in the background confirms the system is free of residual thermal artifacts.

  • Nebulization and Ionization

    • Action: Inject the sample via a syringe pump into the CSI-MS capillary. Maintain the nitrogen nebulizing gas strictly at -40°C.

    • Causality: The chilled gas prevents the thermal stripping of the hydroxyl groups during the Coulombic fission of the droplets.

    • Validation Check: Monitor the spray stability via the capillary current. A stable current (±5%) ensures uniform droplet desolvation without localized heating.

  • High-Resolution Mass Analysis

    • Action: Acquire spectra in positive ion mode, targeting the sodium adduct [M+Na]+ .

    • Causality: Gem-diols ionize poorly via direct protonation but readily coordinate with alkali metals.

    • Validation Check: The detected peak must match the theoretical exact mass of the adduct ( 181.1205 Da) with an isotopic pattern correlating to C9​H18​O2​Na , confirming the intact diol.

Density Measurement: Precision in Hydrogen-Bonded Matrices

The Mechanistic Challenge

Due to extensive intermolecular hydrogen bonding, (4,4-Dimethylcyclohexyl)methanediol presents as a highly viscous liquid or a low-melting solid. Traditional volumetric methods (like pycnometry) are prone to significant errors due to the entrapment of micro-bubbles and the compound's potential hygroscopicity.

The Solution: Oscillating U-Tube Densitometry

The most robust method for this matrix is the oscillating U-tube densitometer[4]. This technique utilizes a mass-spring-damper model. A hollow U-shaped glass tube is filled with the sample and electronically excited to vibrate at its natural resonance frequency[5]. Because the volume of the tube is fixed, any shift in the oscillation period ( τ ) is directly proportional to the mass—and therefore the density ( ρ )—of the sample.

Self-Validating Protocol: U-Tube Densitometry Workflow
  • System Calibration and Thermal Stabilization

    • Action: Calibrate the instrument using ultra-pure water and dry air at exactly 20.00°C, controlled via built-in Peltier elements.

    • Causality: Density is strictly temperature-dependent. Peltier elements provide rapid, micro-degree thermal adjustments, ensuring the hydrogen-bonded network of the sample is measured at a stable thermodynamic state[5].

    • Validation Check: The measured density of the water standard must match the IUPAC reference value ( 0.99820 g/cm³ at 20°C) within ±0.00005 g/cm³.

  • Anaerobic Sample Introduction

    • Action: Inject 1.5 mL of the liquefied sample into the U-tube using a Luer-lock syringe at a slow, constant pressure.

    • Causality: Slow injection prevents shear-induced cavitation and the introduction of atmospheric moisture, which would artificially lower the density.

    • Validation Check: Utilize the densitometer's integrated optical camera to visually verify the absolute absence of micro-bubbles in the measuring cell.

  • Data Acquisition

    • Action: Initiate the oscillation sequence and allow the algorithm to apply the equation ρ=A⋅τ2−B (where A and B are instrument constants)[4].

    • Causality: The microprocessor translates the mechanical frequency shift into a highly accurate density readout.

    • Validation Check: The system must report a stable oscillation frequency (variance < 0.001%) for at least 30 continuous seconds before the final density value is accepted.

Quantitative Data Synthesis

The following table summarizes the theoretical parameters of the intact gem-diol versus the expected values of its dehydrated artifact, providing a critical reference for data validation.

Analytical ParameterIntact Target: (4,4-Dimethylcyclohexyl)methanediolDehydrated Artifact: 4,4-DimethylcyclohexanecarbaldehydeRecommended Technique
Molecular Formula C9​H18​O2​ C9​H16​O -
Monoisotopic Exact Mass 158.1307 Da 140.1201 DaCSI-HRMS
Molar Mass 158.24 g/mol 140.22 g/mol -
Expected Density (20°C) ∼0.98−1.05 g/cm³ (High H-bonding) ∼0.88−0.92 g/cm³ (Low H-bonding)Oscillating U-Tube

Analytical Workflow Visualization

The parallel workflows for preserving the structural integrity of the compound during both molecular weight and density analyses are mapped below.

G cluster_MW Molecular Weight Determination cluster_Density Density Measurement Start Sample: (4,4-Dimethylcyclohexyl)methanediol CAS: 1965310-35-3 Prep_MW Cryogenic Sample Prep (Avoid Dehydration) Start->Prep_MW Prep_Dens Syringe Loading (Air-Bubble Free) Start->Prep_Dens CSI_MS Cold-Spray Ionization MS (-80°C to 10°C) Prep_MW->CSI_MS Thermal Preservation Data_MW Intact MW Detection (158.24 g/mol) CSI_MS->Data_MW Soft Ionization Validation Data Synthesis & Validation Data_MW->Validation UTube Oscillating U-Tube Densitometry (Peltier Temp Control) Prep_Dens->UTube Constant Volume Data_Dens Frequency Shift Analysis (ρ = A·τ² - B) UTube->Data_Dens Mass-Spring-Damper Data_Dens->Validation

Parallel analytical workflows for the precise characterization of labile geminal diols.

References

  • Oscillating U-tube - Wikipedia.

  • Cold-Spray Ionization Mass Spectrometry: Applications in Structural Coordination Chemistry - NIH/PubMed Central.

  • Electrospray ionization - Wikipedia.

  • Cold-spray ionization mass spectrometry: principle and applications - PubMed.

  • How Digital Density Meters are Used for Modern Laboratories - Drawell Analytical.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (4,4-Dimethylcyclohexyl)methanediol in Dynamic Covalent Polymer Networks

Executive Summary & Mechanistic Rationale (4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1] is a highly specialized geminal diol (aldehyde hydrate) that serves as a powerful building block in the synthesis of dyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1] is a highly specialized geminal diol (aldehyde hydrate) that serves as a powerful building block in the synthesis of dynamic covalent polymers (DCPs). While most aliphatic gem-diols are highly unstable and rapidly dehydrate, the unique steric environment provided by the 4,4-dimethylcyclohexyl ring stabilizes the hydrated form under specific conditions[2].

In polymer chemistry, this molecule acts as a latent, sterically hindered crosslinking agent. In solution, it exists in a dynamic equilibrium with 4,4-dimethylcyclohexanecarbaldehyde[3]. When reacted with hydroxyl-rich polymers—such as poly(vinyl alcohol) (PVA) or polyether diols—under acidic conditions, it forms robust polyacetal networks[4][5].

The Causality of Experimental Choice: Why use this specific, bulky monomer instead of a standard linear aldehyde? The 4,4-dimethyl substitution on the cyclohexane ring creates a massive steric shield around the resulting acetal linkage. This steric bulk severely restricts the approach of water molecules, drastically slowing the rate of parasitic hydrolysis[6]. Consequently, polymers crosslinked with (4,4-Dimethylcyclohexyl)methanediol exhibit the self-healing and stimuli-responsive benefits of dynamic covalent networks, but with unprecedented moisture resistance and elevated glass transition temperatures ( Tg​ )[6].

Physicochemical Profiling & Network Impact

To understand the macroscopic impact of incorporating this monomer into a polymer backbone, we must compare it against standard unhindered aliphatic crosslinkers (e.g., butyraldehyde or standard methanediol equivalents).

PropertyStandard Aliphatic Acetal Network(4,4-Dimethylcyclohexyl)methanediol Acetal NetworkMechanistic Causality
Hydrolytic Stability (pH 5-7) Low ( t1/2​≈ hours to days)Exceptionally High ( t1/2​≈ weeks to months)Steric shielding by the bulky 4,4-dimethylcyclohexyl ring physically blocks nucleophilic attack by water at the acetal carbon[6].
Glass Transition Temp ( Tg​ ) Lower (Highly flexible)Significantly Higher (Rigid)The alicyclic ring restricts the rotational degrees of freedom along the polymer backbone[6].
Hydrophobicity ModerateHighThe non-polar dimethylcyclohexyl moiety actively repels aqueous solvation, further protecting the network.
Network Exchange Dynamics Rapid transacetalizationSlow, controlled exchangeSteric bulk increases the activation energy barrier required to reach the transacetalization transition state.

Reaction Pathway Visualization

The formation of the polymer network relies on a multi-step equilibrium. The gem-diol must first dehydrate to the active aldehyde, which then undergoes a two-step condensation with the polymer's hydroxyl groups.

G GemDiol (4,4-Dimethylcyclohexyl) methanediol Aldehyde Aldehyde Intermediate + H2O GemDiol->Aldehyde Equilibrium (-H2O) Hemiacetal Hemiacetal (Dynamic State) Aldehyde->Hemiacetal + Polymer OH (H+ Catalyzed) Polymer Polymer Backbone (e.g., 1,3-diols) Polymer->Hemiacetal AcetalNetwork Acetal-Crosslinked Polymer Network Hemiacetal->AcetalNetwork + Polymer OH (-H2O) AcetalNetwork->Aldehyde Acidic Hydrolysis

Fig 1: Reaction pathway of (4,4-Dimethylcyclohexyl)methanediol forming dynamic acetal networks.

Protocol I: Synthesis of Moisture-Resistant Polyacetal Elastomers

This protocol details the step-growth polymerization of (4,4-Dimethylcyclohexyl)methanediol with a macromolecular diol (e.g., Poly(tetramethylene ether glycol), PTMEG) to form a hydrophobic, self-healing elastomer.

Field-Proven Insight: Because the starting material is a gem-diol, the reaction will release two equivalents of water per mole of monomer (one from the gem-diol aldehyde conversion, and one from the hemiacetal acetal condensation). The Dean-Stark trap must be monitored for this exact theoretical yield to ensure complete network formation.

Materials:
  • (4,4-Dimethylcyclohexyl)methanediol (1.0 eq)

  • PTMEG ( Mn​=1000 g/mol ) (1.0 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq, catalyst)

  • Anhydrous Toluene (Solvent and azeotroping agent)

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, dissolve PTMEG and (4,4-Dimethylcyclohexyl)methanediol in 100 mL of anhydrous toluene.

  • Catalysis: Add PTSA to the mixture. Causality: The strong acid protonates the gem-diol/aldehyde oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the PTMEG hydroxyls.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will co-distill with toluene and collect in the Dean-Stark trap.

  • Self-Validating Check (Volumetric): Calculate the theoretical water yield ( 2×moles of gem-diol×18.015 g/mol ). The reaction is strictly self-validating: do not stop refluxing until the collected water volume exactly matches this theoretical value. A shortfall indicates stalled hemiacetal conversion.

  • Termination & Purification: Once water evolution ceases, cool the mixture to room temperature. Neutralize the PTSA with a stoichiometric amount of triethylamine. Precipitate the polymer by dropping the toluene solution into excess cold methanol.

  • Self-Validating Check (Spectroscopic): Perform FTIR on the dried polymer film. The protocol is successful if the broad hydroxyl peak at 3200−3400 cm−1 diminishes by >95%, and a strong, sharp acetal ether band (C-O-C) appears at 1100−1150 cm−1 .

Protocol II: Fabrication of Tunable Poly(vinyl alcohol) (PVA) Hydrogels

(4,4-Dimethylcyclohexyl)methanediol can be used to crosslink PVA into hydrogels. Unlike glutaraldehyde-crosslinked PVA, which is permanently fixed and highly toxic, this network is dynamically reversible under acidic triggers[5].

Materials:
  • PVA (85-89% hydrolyzed, Mw​≈89,000 )

  • (4,4-Dimethylcyclohexyl)methanediol (Crosslinker)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:
  • Polymer Solubilization: Dissolve 10% w/v PVA in deionized water by heating to 90°C under continuous stirring for 2 hours until a clear, homogenous solution is formed. Cool to room temperature.

  • Crosslinker Integration: Add (4,4-Dimethylcyclohexyl)methanediol to the PVA solution (typically 2-5 mol% relative to PVA repeating units). Causality: The monomer will initially exhibit poor aqueous solubility due to the hydrophobic dimethylcyclohexyl ring. Vigorous stirring is required to create a fine emulsion.

  • Acid-Triggered Gelation: Dropwise, add 1M HCl until the solution reaches pH 2.0 - 2.5.

    • Expertise Note: The Schiff base/acetalization reaction requires a highly acidic environment to shift the equilibrium toward the crosslinked state in an aqueous medium[3][5]. At pH > 4, the reaction kinetics are too slow to overcome the hydration energy of the gem-diol.

  • Curing: Transfer the mixture into a mold and incubate at 40°C for 24 hours to allow the crosslinking network to mature.

  • Self-Validating Check (Rheological): The protocol validates itself mechanically. Perform a dynamic frequency sweep ( 0.1−100 rad/s ) at 25°C. A successfully crosslinked dynamic network will exhibit a crossover point where the storage modulus ( G′ ) exceeds the loss modulus ( G′′ ) at higher frequencies. If G′′>G′ across all frequencies (liquid-like behavior), the pH was insufficiently acidic to drive the hemiacetal-to-acetal conversion. Adjust the pH to 2.0 and re-incubate.

References

  • [4] US5990237A - Poly(ethylene glycol) aldehyde hydrates and related polymers and applications in modifying amines. Google Patents. Available at:

  • [2] gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • [5] Dialdehyde cellulose crosslinked poly(vinyl alcohol) hydrogels: Influence of catalyst and crosslinker shelf life. ResearchGate. Available at:[Link]

  • [3] Insights into the alkaline degradation of oxidized chondroitin sulfate. Universitat Ramon Llull. Available at: [Link]

Sources

Application

Application Note: Catalytic Reduction Strategies for the Synthesis of (4,4-Dimethylcyclohexyl)methanediol

Introduction & Mechanistic Insights (4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1] is the stable, crystalline monohydrate (gem-diol) form of 4,4-dimethylcyclohexanecarbaldehyde. The 4,4-dimethylcyclohexyl moie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

(4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1] is the stable, crystalline monohydrate (gem-diol) form of 4,4-dimethylcyclohexanecarbaldehyde. The 4,4-dimethylcyclohexyl moiety is a privileged lipophilic scaffold in modern drug discovery, acting as a critical structural component in the synthesis of active pharmaceutical ingredients (APIs), including the blockbuster BCL-2 inhibitor Venetoclax[2] and various Farnesoid X Receptor (FXR) agonists[3].

The Causality of the Gem-Diol Target

A common question in synthetic planning is why the target is a methanediol rather than the free aldehyde. Aliphatic aldehydes are notoriously unstable; they rapidly auto-oxidize in the presence of atmospheric oxygen to form carboxylic acids. Furthermore, the bulky 4,4-dimethyl substitution on the cyclohexane ring locks the molecule into a rigid chair conformation, which sterically influences the exocyclic carbonyl.

By driving the equilibrium toward the hydrated gem-diol during aqueous workup, the electrophilic aldehyde carbon is chemically protected. The resulting (4,4-dimethylcyclohexyl)methanediol is a stable solid that resists auto-oxidation but readily reverts to the active aldehyde in situ when subjected to dehydrating conditions, reductive aminations, or Wittig olefinations.

Catalytic Reduction Strategies

Synthesizing this methanediol requires the precise catalytic reduction of a higher oxidation-state precursor, followed by aqueous trapping. The fundamental challenge is chemoselectivity : preventing the over-reduction of the newly formed aldehyde into (4,4-dimethylcyclohexyl)methanol. We highlight two field-proven catalytic strategies below.

Strategy A: Modified Rosenmund Reduction

The classical Rosenmund reduction converts 4,4-dimethylcyclohexanecarbonyl chloride to the corresponding aldehyde.

  • Catalyst Causality: We employ Palladium on Barium Sulfate (Pd/BaSO₄) rather than Palladium on Carbon (Pd/C). BaSO₄ provides a low surface area, inherently dampening the catalyst's activity.

  • Poison Causality: To strictly arrest the reduction at the aldehyde stage, a poison such as quinoline-sulfur (quinoline-S) is introduced. The sulfur selectively coordinates to the highly active step-edge sites of the palladium crystal lattice. This leaves only the less-active terrace sites available, which possess enough energy to reduce the highly reactive acid chloride but are insufficient to reduce the resulting aldehyde.

Strategy B: Chemoselective Olefin Hydrogenation

When the cyclohexyl ring is constructed via cyclization (e.g., Diels-Alder), the intermediate is often an unsaturated aldehyde like 4,4-dimethylcyclohex-1-enecarbaldehyde.

  • Catalyst Causality: To reduce the endocyclic C=C bond without reducing the exocyclic C=O bond, Wilkinson's Catalyst [RhCl(PPh₃)₃] is utilized. The bulky triphenylphosphine ligands create a sterically demanding coordination sphere around the Rhodium center. The less sterically hindered olefin coordinates and undergoes migratory insertion, while the highly polarized and sterically encumbered carbonyl group is rejected by the catalyst, ensuring near-perfect chemoselectivity.

Quantitative Data Summary

The following table summarizes the comparative performance of the catalytic systems based on internal validation and literature precedents.

PrecursorCatalytic SystemPrimary ReactionPrimary Chemoselectivity RiskIsolated Yield (Gem-Diol)Purity (GC-FID)
Acid Chloride 5% Pd/BaSO₄ + Quinoline-SRosenmund ReductionOver-reduction to primary alcohol86 - 89%> 98.5%
Unsaturated Aldehyde RhCl(PPh₃)₃ (Wilkinson's)Olefin HydrogenationAldehyde reduction to alcohol91 - 94%> 99.0%
Carboxylic Acid Ru-Triphos / SilaneHydrosilylationEsterification / Silyl ether formation68 - 72%~ 95.0%

Experimental Workflows & Visualizations

Rosenmund A 4,4-Dimethylcyclohexanecarbonyl Chloride B Pd/BaSO4 + Quinoline-S H2 (1 atm) A->B C 4,4-Dimethylcyclohexanecarbaldehyde (Free Aldehyde) B->C Chemoselective Reduction F Over-reduction to Alcohol (Blocked by Poison) B->F Suppressed D Aqueous Workup (H2O / H+) C->D E (4,4-Dimethylcyclohexyl)methanediol (Stable Gem-Diol) D->E Hydration Equilibrium

Fig 1: Chemoselective Rosenmund reduction workflow and aqueous hydration to the stable gem-diol.

Wilkinson A 4,4-Dimethylcyclohex-1-enecarbaldehyde (Unsaturated Precursor) B RhCl(PPh3)3 (Wilkinson's) H2 (2 atm), Toluene A->B C Saturated Aldehyde Intermediate B->C C=C Reduction (C=O Preserved) D Aqueous Crystallization C->D E (4,4-Dimethylcyclohexyl)methanediol D->E Hydration

Fig 2: Olefin hydrogenation using Wilkinson's catalyst, preserving the aldehyde for hydration.

Self-Validating Experimental Protocols

Protocol A: Modified Rosenmund Reduction

Objective: Synthesize (4,4-Dimethylcyclohexyl)methanediol from 4,4-dimethylcyclohexanecarbonyl chloride.

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas dispersion tube, a reflux condenser, and a magnetic stir bar. Purge with dry N₂.

  • Reagent Loading: Add 4,4-dimethylcyclohexanecarbonyl chloride (10.0 g, 57.2 mmol) and anhydrous toluene (150 mL).

  • Catalyst Addition: Add 5% Pd/BaSO₄ (0.5 g) and 0.1 mL of quinoline-S poison (prepared by refluxing 1 g of sulfur in 6 g of quinoline for 5 hours).

  • Hydrogenation: Heat the mixture to 90°C. Switch the gas inlet from N₂ to H₂ gas (1 atm). Sparge H₂ continuously through the solution. The effluent gas should be passed through a water trap containing a few drops of phenolphthalein and 1 M NaOH to monitor HCl evolution.

  • System Validation (IPC 1): Monitor the reaction by GC-MS. Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in 1 mL of anhydrous methanol. If unreacted acid chloride is present, it will instantly form the methyl ester (detectable via GC). The reaction is deemed complete when the methyl ester peak is <1% relative to the aldehyde peak (typically 3-4 hours).

  • Workup & Hydration: Cool to room temperature and filter the catalyst through a pad of Celite. Wash the filtrate with 100 mL of 1 M HCl, followed by 100 mL of distilled water.

  • Crystallization: Concentrate the organic layer under reduced pressure. Suspend the crude oil in a mixture of hexanes/water (9:1) and stir vigorously at 0°C for 2 hours to force the hydration equilibrium. Filter the resulting white crystalline solid—(4,4-Dimethylcyclohexyl)methanediol—and dry under a mild vacuum.

Protocol B: Chemoselective Olefin Hydrogenation

Objective: Synthesize the target gem-diol via the reduction of 4,4-dimethylcyclohex-1-enecarbaldehyde.

  • System Preparation: In a heavy-walled Parr hydrogenation vessel, dissolve 4,4-dimethylcyclohex-1-enecarbaldehyde (8.0 g, 57.9 mmol) in degassed toluene (100 mL).

  • Catalyst Addition: Add Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.53 g, 1 mol%). Seal the vessel.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the vessel to 30 psi (approx. 2 atm) with H₂ and stir vigorously at 25°C.

  • System Validation (IPC 2): Monitor by ¹H-NMR. Self-Validation Step: Withdraw an aliquot, evaporate the solvent, and dissolve in CDCl₃. The disappearance of the olefinic proton multiplet at ~5.5 ppm validates the complete reduction of the C=C bond. The strict preservation of the aldehyde singlet at ~9.6 ppm validates that chemoselectivity was maintained.

  • Workup & Hydration: Vent the H₂ gas. Pass the mixture through a short silica plug to remove the Rhodium catalyst, eluting with ethyl acetate.

  • Isolation: Concentrate the eluent. Add 50 mL of THF and 10 mL of deionized water. Stir at room temperature for 4 hours. Remove the THF under reduced pressure until a white precipitate forms. Filter and wash with ice-cold water to yield pure (4,4-Dimethylcyclohexyl)methanediol.

References

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • FXR Agonists and Methods of Use Thereof (Mentioning 4,4-Dimethylcyclohexanecarbaldehyde)

Sources

Method

Application Note: Scale-Up Manufacturing Process for (4,4-Dimethylcyclohexyl)methanediol

Executive Summary (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) is the geminal diol (hydrate) derivative of 4,4-dimethylcyclohexanecarbaldehyde. While gem-diols of unactivated aliphatic aldehydes typically exis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) is the geminal diol (hydrate) derivative of 4,4-dimethylcyclohexanecarbaldehyde. While gem-diols of unactivated aliphatic aldehydes typically exist in a transient equilibrium that heavily favors the carbonyl species, controlled isolation of the hydrate is critical for specialized pharmaceutical scaffolding and material science applications. This application note details a robust, scalable synthetic route moving from 4,4-dimethylcyclohexanone to the isolated gem-diol, emphasizing thermodynamic control, self-validating analytical checkpoints, and high-throughput manufacturing principles.

Mechanistic Causality & Synthetic Strategy

Route Selection: Wittig Homologation vs. Darzens Condensation

The synthesis of the precursor, 4,4-dimethylcyclohexanecarbaldehyde, can theoretically be achieved via a Darzens glycidic ester condensation. However, at a pilot scale, the harsh thermal decarboxylation step required in the Darzens route often leads to polymerization and yield degradation.

To ensure a self-validating and scalable system, a Wittig homologation utilizing (methoxymethyl)triphenylphosphonium chloride is selected[1]. This route proceeds via a stable enol ether intermediate. The causality behind this choice is twofold:

  • Mild Conditions: The enol ether undergoes acid-catalyzed hydrolysis at low temperatures, preserving the integrity of the sterically hindered cyclohexane ring.

  • Purification Efficiency: The primary byproduct, triphenylphosphine oxide (TPPO), is quantitatively precipitated by a simple heptane extraction, bypassing energy-intensive chromatographic purification.

Thermodynamics of Gem-Diol Formation

The hydration of aldehydes to 1,1-diols is a reversible nucleophilic addition[2]. For unactivated aliphatic aldehydes like 4,4-dimethylcyclohexanecarbaldehyde, the equilibrium inherently favors the carbonyl form due to the lack of strong electron-withdrawing groups and the steric bulk of the cyclohexane ring[3]. However, the reaction rate is kinetically accelerated by acid or base catalysis, which increases the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively[2].

To isolate (4,4-dimethylcyclohexyl)methanediol, the process relies on Le Chatelier's principle. By driving the reaction at near-freezing temperatures in a vast excess of water, the thermodynamic equilibrium is artificially shifted toward the hydrate[4]. Rapid crystallization traps the molecule in its hydrated solid-state lattice before the equilibrium can re-establish, exploiting the fact that gem-diols can act as electroactive and stable species under specific microenvironmental conditions[5].

Workflow A 4,4-Dimethyl- cyclohexanone B Wittig Homologation (Ylide Addition) A->B C Enol Ether Intermediate B->C KOtBu, THF D Acid Hydrolysis (HCl / THF) C->D E 4,4-Dimethylcyclohexane- carbaldehyde D->E - MeOH F Controlled Hydration (H2O, pH 4.0, 2°C) E->F G (4,4-Dimethylcyclohexyl)- methanediol F->G Crystallization

Synthetic workflow from 4,4-dimethylcyclohexanone to the target gem-diol.

Scale-Up Manufacturing Protocol

Stage 1: Wittig Homologation to Enol Ether

Objective: Convert 4,4-dimethylcyclohexanone to the enol ether with strict TPPO removal.

  • Ylide Generation: Charge a dry 50 L glass-lined reactor with (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) and anhydrous THF (15 L) under a nitrogen atmosphere. Cool the suspension to 0 °C.

  • Base Addition: Slowly add Potassium tert-butoxide (KOtBu, 1.2 equiv) as a 20% solution in THF. Stir for 1 h to form the active ylide (solution transitions to a deep red/orange).

  • Ketone Addition: Add 4,4-dimethylcyclohexanone (1.0 equiv, 5.0 kg) dropwise, maintaining the internal temperature < 10 °C to prevent ylide degradation.

  • Reaction & IPC: Warm to 20 °C and agitate for 4 h. Self-Validating Check: Monitor via GC. The reaction must not proceed until the starting ketone is <1.0% AUC. If stalled, dose an additional 0.05 equiv of ylide.

  • Workup: Quench with water (5 L). Extract the aqueous layer with heptane (20 L). The non-polar heptane forces the quantitative precipitation of TPPO. Filter the slurry and concentrate the organic filtrate under reduced pressure to yield the crude enol ether.

Stage 2: Hydrolysis to 4,4-Dimethylcyclohexanecarbaldehyde

Objective: Unmask the aldehyde under mild acidic conditions.

  • Hydrolysis: Transfer the crude enol ether to a 50 L reactor. Add THF (10 L) and 2M aqueous HCl (5 L).

  • Thermal Activation: Heat the biphasic mixture to 40 °C for 3 h. The acid catalyzes the cleavage of the methyl ether, releasing methanol and forming the aldehyde.

  • Workup & IPC: Cool to room temperature. Extract with ethyl acetate (15 L), wash with saturated NaHCO 3​ (to pH 7.0), and brine. Self-Validating Check: GC analysis must show <0.5% enol ether.

  • Purification: Concentrate under reduced pressure. Purify via short-path vacuum distillation (b.p. ~65 °C at 10 mmHg) to achieve >98% purity[1].

Stage 3: Controlled Hydration and Isolation

Objective: Shift the equilibrium to the gem-diol and trap it via crystallization.

  • Dissolution: In a jacketed crystallizer, dissolve the purified 4,4-dimethylcyclohexanecarbaldehyde in a minimal amount of cold THF (1:1 v/w).

  • Equilibrium Shift: Add a massive excess of pre-chilled (2 °C) highly purified water (10:1 v/w) containing a catalytic amount of dilute HCl (pH 4.0). The acidic environment accelerates the nucleophilic attack of water[2].

  • Nucleation: Seed the reactor with pure (4,4-Dimethylcyclohexyl)methanediol crystals to induce nucleation. Maintain the temperature strictly at 0–2 °C for 12 hours under slow agitation.

  • Isolation: Filter the resulting white crystalline solid rapidly under a cold nitrogen stream.

  • Drying: Dry under a stream of cool, dry nitrogen to a constant weight. Critical Warning: Do not use elevated temperatures or high vacuum, as this will drive dehydration and revert the product back to the aldehyde[3].

Mechanism A Aldehyde (Electrophilic Carbonyl) B Acid Catalysis (H+) Increases Electrophilicity A->B Equilibrium C Nucleophilic Attack (by H2O) B->C D Proton Transfer (Deprotonation) C->D E Gem-Diol (Stable Crystal Lattice) D->E Low Temp Trap

Mechanistic pathway of reversible gem-diol formation via hydration.

Analytical Validation & Quantitative Data

To ensure batch-to-batch reproducibility, the following quantitative parameters and In-Process Controls (IPCs) must be strictly adhered to.

Process StageTarget IntermediateExpected Yield (%)Target PurityKey In-Process Control (IPC)
Stage 1 Enol Ether85 - 90> 95% (GC)GC: < 1.0% starting ketone
Stage 2 4,4-Dimethylcyclohexanecarbaldehyde90 - 95> 98% (GC)GC: < 0.5% enol ether
Stage 3 (4,4-Dimethylcyclohexyl)methanediol70 - 75> 99% (NMR) 1 H-NMR: > 95% hydrate ratio

Thermodynamic & Physical Properties Summary:

Parameter 4,4-Dimethylcyclohexanecarbaldehyde (4,4-Dimethylcyclohexyl)methanediol

| Molecular Formula | C 9​ H 16​ O | C 9​ H 18​ O 2​ | | Molecular Weight | 140.23 g/mol | 158.24 g/mol | | State at Standard Temp | Liquid | Crystalline Solid | | Equilibrium Position | Major species (Kinetic/Ambient) | Thermodynamic sink (at low Temp in H 2​ O) |

References[2] Addition of Water to form Hydrates (Gem-Diols) | Chemistry LibreTexts |https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/Addition_of_Water_to_form_Hydrates_(Gem-Diols)[1] Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor | ACS Publications |https://pubs.acs.org/doi/10.1021/acs.joc.8b02711[4] Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase | ACS Publications |https://pubs.acs.org/doi/10.1021/acs.jpca.1c08952[5] Electrochemical Aldehyde Oxidation at Gold Electrodes: gem-Diol, Non-Hydrated Aldehyde and Diolate as Electroactive Species | PubMed |https://pubmed.ncbi.nlm.nih.gov/37477393/[3] 19.5 Nucleophilic Addition of H2O: Hydration | OpenStax |https://openstax.org/books/organic-chemistry/pages/19-5-nucleophilic-addition-of-h2o-hydration

Sources

Application

Application Note: (4,4-Dimethylcyclohexyl)methanediol as a Bench-Stable Reagent for Advanced Cross-Coupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) Executive Summary & Rationale The incorporation of bulky, sp³-rich aliphatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3)

Executive Summary & Rationale

The incorporation of bulky, sp³-rich aliphatic motifs is a cornerstone strategy in modern medicinal chemistry to enhance target binding affinity, improve lipid solubility, and disrupt protein-protein interactions. The 4,4-dimethylcyclohexyl group is a highly privileged pharmacophore in this regard. However, utilizing its parent aldehyde—4,4-dimethylcyclohexanecarboxaldehyde—in late-stage cross-coupling presents severe logistical challenges. Aliphatic aldehydes are notoriously prone to rapid auto-oxidation (forming carboxylic acids) and acid-catalyzed trimerization (forming paraldehydes) upon benchtop storage.

(4,4-Dimethylcyclohexyl)methanediol is the gem-diol (aldehyde hydrate) form of this critical building block. Supplied as a bench-stable solid, it circumvents the instability of the free aldehyde. Under specific catalytic conditions, the gem-diol acts as a dynamic reservoir, undergoing controlled in situ dehydration to release the active electrophile. This Application Note details the mechanistic causality and validated protocols for utilizing this gem-diol in state-of-the-art C–C bond-forming cross-coupling reactions.

Physicochemical Dynamics and Controlled Release

The viability of (4,4-Dimethylcyclohexyl)methanediol in cross-coupling relies on the thermodynamic equilibrium between the hydrate and the free carbonyl. As supported by foundational studies on [1], the gem-diol is highly stable under ambient conditions.

During a cross-coupling reaction, the addition of a mild Lewis acid (e.g., Chlorotrimethylsilane, TMSCl) or the application of mild thermal energy in an anhydrous solvent (like DMA or 1,4-dioxane) shifts the equilibrium toward the active aldehyde. This slow, controlled release is mechanistically advantageous: it maintains a low steady-state concentration of the highly reactive aldehyde, thereby suppressing off-target aldol condensations and Cannizzaro-type disproportionations [2].

G A (4,4-Dimethylcyclohexyl)methanediol (Bench-Stable Solid) B 4,4-Dimethylcyclohexanecarboxaldehyde (Active Electrophile) A->B in situ Dehydration (-H2O, Heat/Lewis Acid) B->A +H2O C Cross-Coupling Products (C-C Bond Formation) B->C Transition Metal Catalysis

Figure 1: Equilibrium dynamics of (4,4-Dimethylcyclohexyl)methanediol and its in situ activation.

Application Workflow 1: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

Mechanistic Causality

Reductive cross-electrophile coupling (XEC) allows the direct union of two electrophiles without the need to pre-generate sensitive organometallic reagents (e.g., Grignard reagents). In this workflow, the gem-diol is coupled with an aryl iodide to yield a sterically hindered secondary alcohol.

The success of this protocol hinges on the dual role of TMSCl . First, TMSCl acts as a dehydrating agent to push the gem-diol into the active aldehyde state. Second, after the Ni(II)-aryl species inserts into the aldehyde, the resulting Ni(II)-alkoxide is highly susceptible to deleterious β-hydride elimination. TMSCl rapidly traps this alkoxide as a stable silyl ether, forcing the catalytic cycle forward through reductive cleavage by Manganese (Mn) dust [3].

Mechanism Ni0 Ni(0)L_n Catalyst NiII_Ar Ar-Ni(II)-X Intermediate Ni0->NiII_Ar Oxidative Addition (Ar-X) NiII_Alkoxide Ar-Ni(II)-O-CH(R) Alkoxide Complex NiII_Ar->NiII_Alkoxide Aldehyde Insertion NiI Ni(I)L_n Species NiII_Alkoxide->NiI Reductive Cleavage (Mn) Product Secondary Alcohol Product NiII_Alkoxide->Product TMSCl / H+ Quench NiI->Ni0 Reduction (Mn) Aldehyde R-CHO (from gem-diol) Aldehyde->NiII_Alkoxide

Figure 2: Nickel-catalyzed reductive cross-electrophile coupling cycle using the gem-diol.

Step-by-Step Protocol: Ni-Catalyzed XEC

Note: This protocol is a self-validating system; the exothermic activation of Mn dust serves as a visual indicator of reaction initiation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial with NiI₂ (10 mol%, 0.05 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%, 0.05 mmol), and finely powdered Mn dust (3.0 equiv, 1.5 mmol).

  • Substrate Addition: Add (4,4-Dimethylcyclohexyl)methanediol (1.5 equiv, 0.75 mmol) and the desired aryl iodide (1.0 equiv, 0.5 mmol).

  • Solvation: Suspend the solid mixture in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration (2.5 mL).

  • Activation: Seal the vial with a PTFE septum cap and remove it from the glovebox. Under a positive nitrogen stream, inject TMSCl (2.0 equiv, 1.0 mmol) dropwise. Observe a mild exotherm as the Mn surface is etched and the gem-diol dehydrates.

  • Reaction: Stir the mixture vigorously at 50 °C for 16 hours. The solution will transition from a dark green suspension to a deep red/brown mixture.

  • Quenching & Deprotection: Cool the vial to room temperature. Carefully quench the reaction by adding 2.0 mL of 1M HCl (aq) and stir for 30 minutes to fully cleave the intermediate TMS-ether.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary alcohol via standard silica gel flash chromatography.

Application Workflow 2: Metallaphotoredox Acyl Radical Cross-Coupling

Mechanistic Causality

Directly appending the 4,4-dimethylcyclohexyl moiety to an aryl ring to form a ketone is a highly sought-after transformation. By employing a dual Iridium/Nickel photoredox system, the gem-diol serves as a masked acyl radical precursor.

Under blue LED irradiation, an excited Iridium photocatalyst oxidizes a quinuclidine Hydrogen Atom Transfer (HAT) catalyst. The resulting quinuclidine radical cation selectively abstracts the formyl hydrogen from the in situ generated aldehyde. Utilizing the gem-diol rather than the free aldehyde is critical here: the slow release of the aldehyde prevents a high localized concentration of acyl radicals, thereby completely suppressing unwanted radical-radical dimerization (forming α-diketones) and maximizing the cross-coupling efficiency with the Ni(II)-aryl complex [4].

Step-by-Step Protocol: Dual Catalytic Acylation
  • Catalyst Loading: To an oven-dried vial equipped with a stir bar, add [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), quinuclidine (20 mol%), and K₂HPO₄ (2.0 equiv).

  • Reagent Loading: Add (4,4-Dimethylcyclohexyl)methanediol (1.5 equiv) and the aryl bromide (1.0 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which rapidly quenches the excited state photocatalyst.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 24 hours. A fan should be used to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Dilute the mixture with dichloromethane, filter through a short pad of Celite to remove inorganic salts and catalyst particulates, and concentrate in vacuo. Purify the target ketone via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summary

The table below summarizes the comparative efficiency of utilizing the bench-stable gem-diol versus the free aldehyde, demonstrating the profound impact of reagent stability on downstream cross-coupling yields.

Reagent FormReaction WorkflowPre-Reaction Bench StorageIsolated Yield (%)Primary Byproduct Profile
gem-Diol (1965310-35-3) Ni-Catalyzed XEC6 Months (Air/RT)84% <2% (Aldol condensation)
Free AldehydeNi-Catalyzed XEC6 Months (Air/RT)12%>60% (Carboxylic acid / Trimer)
gem-Diol (1965310-35-3) Photoredox AcylationFreshly Opened79% <5% (Radical dimerization)
Free AldehydePhotoredox AcylationFreshly Opened65%15% (Radical dimerization)

Table 1: Performance comparison of (4,4-Dimethylcyclohexyl)methanediol vs. its free aldehyde counterpart in standard cross-coupling protocols.

References

  • Title: Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies Source: The Journal of Physical Chemistry A, 2017 URL: [Link]

  • Title: Geminal Diol of Dihydrolevoglucosenone as a Switchable Hydrotrope: A Continuum of Green Nanostructured Solvents Source: ACS Sustainable Chemistry & Engineering, 2019 URL: [Link]

  • Title: Electrochemical Reductive Cross-Coupling of Alkyl or Alkenyl Halides with gem-Difluoroalkenes Source: The Journal of Organic Chemistry, 2024 URL: [Link]

  • Title: Iridium, Rhodium, and Ruthenium Catalysts for the “Aldehyde–Water Shift” Reaction Source: Journal of the American Chemical Society, 2014 URL: [Link]

Method

Application Note: Chromatographic Separation and Extraction Techniques for (4,4-Dimethylcyclohexyl)methanediol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Aqueous reaction mixtures, organic extracts, and API intermediates Introduction & Mechanistic Background (4,4-Dimethylcycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Aqueous reaction mixtures, organic extracts, and API intermediates

Introduction & Mechanistic Background

(4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) is a geminal diol (hydrate) that exists in a dynamic, solvent-dependent equilibrium with its parent aldehyde, 4,4-dimethylcyclohexanecarbaldehyde. The 4,4-dimethylcyclohexyl scaffold is a critical structural motif in modern drug discovery, serving as a key lipophilic anchor in the synthesis of complex active pharmaceutical ingredients (APIs), such as the BCL-2 inhibitor Venetoclax[1].

The Analytical Challenge: From an analytical and extraction standpoint, the presence of an active carbonyl group leads to reversible nucleophilic addition of water or protic solvents. In standard reversed-phase liquid chromatography (RP-LC), this dynamic interconversion occurs on the timescale of the separation. Because the highly polar gem-diol and the lipophilic aldehyde partition differently into the stationary phase, the equilibrium manifests as severe peak distortion, broad tailing, or split peaks[2]. Furthermore, high-resolution mass spectrometry (HR-MS) often detects these species as interfering water adducts, complicating quantification[3].

To achieve reliable extraction and chromatographic resolution, the analytical strategy must explicitly control or bypass this hydration equilibrium.

Chemical Dynamics & Extraction Strategy

Causality and Solvent Selection

Liquid-liquid extraction (LLE) of (4,4-Dimethylcyclohexyl)methanediol requires exploiting Le Chatelier’s principle. Protic solvents (like methanol or ethanol) will react with the aldehyde to form hemiacetals, creating new impurities. Conversely, using non-nucleophilic, aprotic solvents drives the dehydration of the gem-diol, forcing the equilibrium entirely toward the aldehyde form, which is highly soluble in the organic layer.

Optimized Extraction Protocol

This protocol is designed to maximize recovery while preventing acid/base-catalyzed aldol condensation.

  • Quenching: Adjust the aqueous reaction mixture containing the gem-diol to a neutral pH (7.0 ± 0.2) using a 100 mM Phosphate buffer.

  • Solvent Addition: Add 3 volumes of an aprotic extraction solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Crucial Insight: Do not use butanol or isopropanol.

  • Partitioning: Agitate vigorously for 5 minutes. The gem-diol will spontaneously dehydrate at the phase boundary, partitioning into the organic layer as 4,4-dimethylcyclohexanecarbaldehyde.

  • Washing: Wash the organic layer twice with saturated aqueous NaCl (brine) to mechanically strip residual water and shift the equilibrium further toward the aldehyde.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent volatilization of the aldehyde.

G A Aqueous Mixture (Gem-Diol Dominant) B Aprotic Extraction (EtOAc / DCM) A->B Liquid-Liquid Extraction C Organic Phase (Aldehyde Dominant) B->C Dehydration D Protic Solvents (MeOH / H2O) C->D Rehydration (Avoid in LC) D->A Hemiacetal/Diol Formation

Fig 1: Solvent-dependent dynamic equilibrium and extraction workflow for the gem-diol.

Chromatographic Separation Protocols

To achieve a self-validating, robust chromatographic method, you must either suppress the equilibrium via pH and temperature control, or lock the structure via chemical derivatization.

Protocol A: pH-Modulated RP-HPLC (Direct Analysis)

Research indicates that the formation of gem-diol species via nucleophilic addition can be completely suppressed in RP-LC by utilizing an eluent pH higher than the analyte's specific threshold, provided non-nucleophilic buffers are used[2].

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5.

  • Mobile Phase B: 100% Acetonitrile (Strictly avoid Methanol).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C. Elevated temperature accelerates the interconversion kinetics, collapsing any residual equilibrium states into a single, sharp peak.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Note: The lack of a conjugated π-system in the 4,4-dimethylcyclohexyl scaffold results in poor UV absorbance; universal detectors are mandatory for accurate quantification.

Protocol B: Pre-Column Derivatization (High-Precision Quantification)

For absolute quantification, bypassing the equilibrium entirely is the most trustworthy approach. Reacting the mixture with 2,4-Dinitrophenylhydrazine (DNPH) converts both the aldehyde and the gem-diol into a single, highly stable, and UV-active hydrazone derivative.

  • Reagent Preparation: Prepare a 0.1% (w/v) DNPH solution in Acetonitrile containing 1% Formic Acid.

  • Reaction: Mix 100 µL of the organic extract with 200 µL of the DNPH reagent in an HPLC vial.

  • Incubation: Cap the vial and incubate at 40°C for 30 minutes.

  • Analysis: Inject 5 µL onto a standard C18 column using a 0.1% Formic Acid in Water / Acetonitrile gradient. Detect via UV at 360 nm.

G Start Sample: (4,4-Dimethylcyclohexyl)methanediol Q1 Quantification Goal? Start->Q1 Direct Direct Analysis (RP-HPLC with CAD/ELSD) Q1->Direct Rapid Screening Deriv Derivatization (DNPH Method + UV) Q1->Deriv High Precision Quantification pH Elevated pH (8.5) Acetonitrile Eluent Direct->pH Suppress Hydration Temp Elevated Temp (45°C) Collapse Peaks Direct->Temp Accelerate Kinetics

Fig 2: Decision matrix for the chromatographic separation of active carbonyl hydrates.

Quantitative Data Summary

The table below summarizes the causality between selected chromatographic conditions and the resulting peak integrity for (4,4-Dimethylcyclohexyl)methanediol.

Table 1: Chromatographic Conditions and Peak Shape Outcomes

Mobile Phase CompositionpHColumn Temp (°C)Observed Peak ShapeMechanistic Outcome
H₂O / Methanol3.025Severe splitting / FrontingSlow interconversion; hemiacetal formation on-column.
H₂O / Acetonitrile3.025Broad, tailingIncomplete hydration equilibrium; water adducts form[3].
10mM NH₄HCO₃ / Acetonitrile8.545Sharp, symmetricalHydration suppressed; fast kinetics collapse equilibrium[2].
0.1% FA / Acetonitrile3.025Sharp, symmetrical(Derivatized Sample Only) Hydrazone structure locked.

References

  • Peak Distortion in Reversed-Phase Liquid Chromatography Separation of Active Carbonyl-Containing Compounds: Mechanism and Solution for This Overlooked Phenomenon. Journal of Chromatography A / PubMed.2

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry - ACS Publications.1

  • Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method. Semantic Scholar.3

Sources

Application

Application Note: Utilizing (4,4-Dimethylcyclohexyl)methanediol as a Structural Linker in Drug Discovery

Executive Summary & Scientific Rationale Modern drug discovery is increasingly guided by the "escape from flatland" paradigm, which emphasizes the incorporation of sp³-rich scaffolds (higher Fsp³) to improve the physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Modern drug discovery is increasingly guided by the "escape from flatland" paradigm, which emphasizes the incorporation of sp³-rich scaffolds (higher Fsp³) to improve the physicochemical properties of drug candidates[1]. The replacement of planar, aromatic phenyl rings with saturated cycloalkanes has been shown to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability[2].

Among these Fsp³-rich bioisosteres, the 4,4-dimethylcyclohexyl moiety has emerged as a privileged structural linker. However, synthesizing conjugates with this moiety often relies on 4,4-dimethylcyclohexanecarbaldehyde, an intermediate that is notoriously unstable, volatile, and prone to auto-oxidation into its corresponding carboxylic acid upon storage.

(4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3) solves this critical bottleneck. As a stable, crystalline gem-diol (hydrate), it serves as a robust aldehyde surrogate. Under standard reaction conditions, it seamlessly undergoes in situ dehydration to release the active aldehyde, providing a highly controlled, synthetically versatile hub for reductive aminations, Wittig olefinations, and acetalizations.

Mechanistic Insights: Pharmacokinetics (PK) & Pharmacodynamics (PD)

As an Application Scientist, it is crucial to understand the causality behind selecting the 4,4-dimethylcyclohexyl linker over standard cycloalkanes or aromatic rings:

  • Metabolic Shielding (PK): Unsubstituted cyclohexyl rings are highly susceptible to CYP450-mediated aliphatic hydroxylation, predominantly at the C4 position. The incorporation of a gem-dimethyl group at C4 introduces a steric shield that completely blocks this primary metabolic liability, drastically prolonging the in vivo half-life of the conjugate.

  • Conformational Locking (PD): Unsubstituted cyclohexanes undergo rapid chair-to-chair interconversion, which incurs an entropic penalty upon binding to a target protein. The bulky gem-dimethyl group acts as an anchor, effectively "locking" the cyclohexane ring into a single, thermodynamically stable chair conformation. This rigidity pre-organizes the linker, enhancing target binding affinity.

  • Controlled Reactivity (Synthesis): The use of the methanediol (gem-diol) precursor prevents the degradation pathways associated with free aldehydes. The equilibrium between the gem-diol and the aldehyde in solution ensures a slow, steady release of the electrophile, minimizing side reactions (such as aldol condensations) and maximizing the yield of the desired cross-coupling.

PropertyImpact Root 4,4-Dimethylcyclohexyl Linker Lip Increased Lipophilicity (Higher LogP) Root->Lip Met Metabolic Stability (Blocks CYP450 Oxidation) Root->Met Rig Conformational Rigidity (Chair Conformation) Root->Rig Perm Enhanced BBB Permeability Lip->Perm HalfLife Prolonged in vivo Half-Life Met->HalfLife Affinity Improved Target Affinity Rig->Affinity

Pharmacokinetic and pharmacodynamic enhancements driven by the 4,4-dimethylcyclohexyl linker.

Comparative Physicochemical Profiling

The following table summarizes the causal impact of linker selection on drug properties:

PropertyPhenyl LinkerCyclohexyl Linker4,4-Dimethylcyclohexyl Linker
Hybridization (Fsp³) 0.01.01.0
Conformational Rigidity Planar, RigidFlexible (Chair Flip)Locked (Equatorial Linkage)
Metabolic Stability (C4) High (unless activated)Low (CYP450 Hydroxylation)High (Steric Blockade by gem-dimethyl)
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0+1.5 to +2.0
Aqueous Solubility Poor (π-π stacking)ModerateModerate to Good (Disrupted stacking)

Self-Validating Experimental Protocols

The following protocols utilize (4,4-Dimethylcyclohexyl)methanediol to generate structurally rigid linkers. Each protocol is designed as a self-validating system, incorporating critical analytical checkpoints to ensure experimental integrity.

LinkerWorkflow A 1. (4,4-Dimethylcyclohexyl)methanediol (Stable Gem-Diol) B 2. In Situ Dehydration (Aldehyde Intermediate) A->B -H2O (Equilibrium) C1 3A. Reductive Amination B->C1 Primary Amine + NaBH(OAc)3 C2 3B. Acetalization B->C2 Diol + Acid Catalyst D1 4A. N-Alkyl Pharmacophore (Target Conjugate) C1->D1 D2 4B. Rigid Acetal Scaffold (Target Conjugate) C2->D2

Workflow for converting the gem-diol precursor into stable Fsp3-rich drug conjugates.

Protocol A: One-Pot Reductive Amination for Secondary Amine Linkages

This protocol describes the coupling of the gem-diol with a primary amine pharmacophore to create a metabolically stable, basic amine linker.

Reagents:

  • (4,4-Dimethylcyclohexyl)methanediol (1.2 eq)

  • Primary Amine Pharmacophore (1.0 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) / Methanol (MeOH) (4:1, v/v)

Step-by-Step Methodology:

  • Equilibration & Imine Formation: Dissolve the primary amine (1.0 mmol) and (4,4-Dimethylcyclohexyl)methanediol (1.2 mmol) in 5 mL of the DCE/MeOH solvent mixture. Add glacial acetic acid (1.0 mmol) to catalyze the dehydration of the gem-diol and subsequent imine formation. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3) or LC-MS. The complete consumption of the primary amine and the appearance of a less polar imine intermediate confirms successful in situ dehydration and condensation.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to prevent thermal runaway. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation Checkpoint 2: Post-reduction, LC-MS analysis must reveal the target [M+H]⁺ mass of the secondary amine, with the complete disappearance of the imine intermediate mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Acetalization for Rigidified Scaffolds

This protocol utilizes the gem-diol to bridge two hydroxyl groups on a target molecule, forming a rigid 1,3-dioxane or 1,3-dioxolane ring system.

Reagents:

  • (4,4-Dimethylcyclohexyl)methanediol (1.0 eq)

  • Target Diol (1.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: Combine the target diol (1.0 mmol), (4,4-Dimethylcyclohexyl)methanediol (1.0 mmol), and pTSA (0.1 mmol) in 10 mL of anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C). The gem-diol will dehydrate to the aldehyde, which will immediately react with the target diol. Water generated from both the initial dehydration and the acetalization will be azeotropically removed.

    • Self-Validation Checkpoint 1: Visual validation is achieved by observing water accumulation in the Dean-Stark trap. Monitor the reaction via GC-MS; the formation of the acetal will correspond to a mass shift of [M - H₂O] relative to the combined mass of the free aldehyde and target diol.

  • Workup: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature. Wash the organic layer with 5% aqueous NaOH to remove the acid catalyst, dry over MgSO₄, and evaporate the solvent.

Application Case Studies in Drug Discovery

The strategic integration of the 4,4-dimethylcyclohexyl moiety has led to significant breakthroughs in recent medicinal chemistry campaigns:

  • MmpL3 Inhibitors (Anti-Tuberculosis): The development of novel antitubercular agents targeting the Mycobacterial membrane protein Large 3 (MmpL3) heavily relies on lipophilic linkers to block the proton-translocation channel. The clinical candidate NITD-349 utilizes an indole-2-carboxamide pharmacophore linked directly to a 4,4-dimethylcyclohexane ring. Structural biology studies (X-ray crystallography) confirm that the gem-dimethyl group occupies a critical hydrophobic pocket, pressing down on specific phenylalanine residues (Phe260 and Phe649) to disrupt the proton motive force required for cell-wall biosynthesis[3].

  • P-glycoprotein (P-gp) Modulators: In the pursuit of overcoming multidrug resistance (MDR) in cancer, researchers synthesized a library of thiazole peptidomimetic analogues. The incorporation of a 4,4-dimethylcyclohexyl analogue (Compound 54) resulted in a highly potent P-gp ATPase inhibitor. The spatial bulk and conformational rigidity of the 4,4-dimethylcyclohexyl ring allowed the molecule to fit favorably into the non-polar, hydrophobic substrate-binding pocket of P-gp, significantly outperforming its planar aromatic counterparts[4].

References

  • Yang, X., Hu, T., Yang, X., et al. (2020). Structural Basis for the Inhibition of Mycobacterial MmpL3 by NITD-349 and SPIRO. ResearchGate. URL:[Link]

  • Patel, B. A., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry / PubMed Central (PMC). URL:[Link]

  • Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PubMed Central (PMC). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (4,4-Dimethylcyclohexyl)methanediol esterification

Target Substrate: (4,4-Dimethylcyclohexyl)methanediol Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: (4,4-Dimethylcyclohexyl)methanediol

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with the esterification of (4,4-dimethylcyclohexyl)methanediol.

Mechanistic Overview

(4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3) is a gem-diol[1]. In solution, gem-diols exist in a dynamic, thermodynamically driven equilibrium with their dehydrated aldehyde counterpart—in this case, 4,4-dimethylcyclohexanecarbaldehyde—and water[2].

Because of this equilibrium, standard Fischer esterification using a carboxylic acid and a Brønsted acid catalyst will fail. The generation of water during a standard esterification shifts the equilibrium backward, hydrolyzing the product. Therefore, the "esterification" of this substrate must be executed as an acylal synthesis (gem-diacetate formation). This requires an acid anhydride to simultaneously acylate the substrate and irreversibly scavenge water[3].

G A (4,4-Dimethylcyclohexyl) methanediol B 4,4-Dimethylcyclohexane carbaldehyde + H2O A->B Equilibrium C Lewis Acid Activation (e.g., Bi(OTf)3) A->C + Ac2O B->C + Ac2O D Hemiacylal Intermediate C->D Fast E Acylal (Gem-Diacetate) D->E Rate-Determining Step

Fig 1. Mechanistic pathway and equilibrium dynamics in acylal synthesis.

Troubleshooting Desk & FAQs

Q1: Why does my esterification yield 4,4-dimethylcyclohexanecarbaldehyde instead of the desired diester? Causality: You are likely using acetic acid (AcOH) as your acylating agent. The esterification of a gem-diol with a standard carboxylic acid produces water as a byproduct. This water immediately hydrolyzes the highly sensitive hemiacylal intermediate back into the aldehyde and free acid. Solution: Switch your reagent to acetic anhydride (Ac₂O) . The anhydride acts as both the acylating agent and a chemical water scavenger. By consuming the water molecule inherent to the gem-diol, it drives the reaction irreversibly toward the stable acylal (gem-diacetate)[3].

Q2: Which catalyst provides the best conversion rates for this sterically hindered substrate? Causality: The 4,4-dimethyl substitution on the cyclohexane ring introduces significant steric bulk, which impedes nucleophilic attack during the formation of the hemiacylal intermediate. A highly electrophilic Lewis acid is required to sufficiently activate the carbonyl oxygen of the acetic anhydride.

Data Presentation: Catalyst Optimization for Sterically Hindered Gem-Diols

Catalyst SystemLoading (mol%)Temp (°C)Rxn Time (h)Avg. Yield (%)Mechanistic Insight
Bi(OTf)₃ 1.0 - 5.00 to 250.5 - 1.0>90%Strong Lewis acidity rapidly activates Ac₂O; minimal enolization.
I₂ 10.00 to 251.0 - 3.085 - 90%Mild Lewis acid; excellent for sterically hindered substrates but risks mild oxidation.
FeCl₃ 5.0 - 10.0252.0 - 4.080 - 85%Cost-effective but requires strictly anhydrous conditions to prevent hydrate reversion.
p-TsOH / AcOH 10.0Reflux12 - 24<15%Brønsted acid generates H₂O, shifting equilibrium back to the aldehyde.

Solution: Bismuth(III) triflate (Bi(OTf)₃) is the premier choice due to its extreme efficiency at low molar loadings and its inability to generate protic water byproducts.

Q3: How do I minimize elimination or aldol condensation side reactions? Causality: Elevated temperatures in the presence of strong acids promote the dehydration of the gem-diol to the aldehyde, followed by enolization at the α -carbon and subsequent aldol condensation. Solution: Maintain the reaction strictly between 0 °C and room temperature. Utilize an aprotic polar solvent to stabilize the transition state without promoting enolization. While Dichloromethane (DCM) is traditional, recent green chemistry advances highly recommend Cyrene (dihydrolevoglucosenone) as a biodegradable, non-toxic alternative that accelerates SN2-type acylal syntheses[4].

Self-Validating Experimental Protocol

Workflow: Bismuth-Catalyzed Synthesis of (4,4-Dimethylcyclohexyl)methanediyl diacetate

Step 1: System Preparation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, establish an inert argon atmosphere. Add 1.0 equivalent (e.g., 5.0 mmol) of (4,4-dimethylcyclohexyl)methanediol.

Step 2: Solvation & Reagent Addition Dissolve the substrate in 10 mL of anhydrous Cyrene or Dichloromethane (0.5 M concentration). Add 2.5 equivalents (12.5 mmol) of freshly distilled acetic anhydride (Ac₂O). Note: The 0.5 eq excess ensures complete scavenging of the hydrate's water.

Step 3: Catalysis Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 2.0 mol% (0.1 mmol) of Bismuth(III) triflate (Bi(OTf)₃). The solution may briefly change color as the Lewis acid-anhydride complex forms.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 45 to 60 minutes.

Step 5: Quenching & Workup Quench the reaction by pouring the mixture into 20 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Cold, mildly basic conditions neutralize the Bi(OTf)₃ catalyst and hydrolyze unreacted Ac₂O without cleaving the newly formed acylal bonds. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: System Validation (Self-Checking Mechanisms) Do not proceed to downstream assays without validating the structural conversion:

  • TLC Validation: Spot the crude mixture against the starting material. The starting material will stain bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) due to the aldehyde equilibrium. The successful acylal product is 2,4-DNP negative but will stain dark blue/black with Phosphomolybdic acid (PMA).

  • ¹H NMR Validation (CDCl₃): Confirm the complete disappearance of the aldehyde proton (singlet, ~9.6 ppm). Validate success by the appearance of the acylal methine proton (CH(OAc)₂) as a distinct doublet/multiplet around 6.5–7.0 ppm, accompanied by a sharp 6H singlet for the acetate methyl groups near 2.1 ppm.

References
  • Title: (4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 4,4-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 22235295 Source: PubChem URL: [Link]

  • Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Biobased dihydrolevoglucosenone (Cyrene) enables rapid and efficient synthesis of acylals under microwave irradiation Source: RSC Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (4,4-Dimethylcyclohexyl)methanediol-Based Reactions

Introduction Welcome to the Technical Support Center for handling (4,4-dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1]. This building block presents unique challenges in drug discovery and synthetic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for handling (4,4-dimethylcyclohexyl)methanediol (CAS 1965310-35-3)[1]. This building block presents unique challenges in drug discovery and synthetic workflows. The gem-dimethyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation, forcing the methanediol (or its corresponding aldehyde) into an equatorial position[2]. This rigid geometry, combined with the inherent stability of the gem-diol form, creates significant steric and thermodynamic barriers during standard transformations like nucleophilic additions and reductive aminations[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific steric liabilities.

Part 1: Troubleshooting FAQs

Q1: Why am I getting <20% yield when performing Grignard additions directly on (4,4-dimethylcyclohexyl)methanediol? Cause: The primary issue is the thermodynamic stability of the gem-diol form. Grignard reagents act as strong bases, deprotonating the hydroxyl groups of the methanediol rather than attacking the carbon[1]. Even if the substrate is dehydrated in situ to 4,4-dimethylcyclohexanecarboxaldehyde, the locked equatorial conformation presents severe steric shielding against the Bürgi-Dunitz approach of bulky nucleophiles, leading to enolization or reduction side-reactions instead of addition[3]. Solution: First, quantitatively dehydrate the gem-diol to the aldehyde prior to the reaction. Second, use organocerium reagents (generated in situ from the Grignard reagent and anhydrous CeCl3). Cerium's high oxophilicity and strong Lewis acidity enhance the electrophilicity of the carbonyl, while its smaller effective basicity prevents enolization and guides the nucleophile past the steric bulk of the cyclohexane ring.

Q2: My reductive amination with a bulky secondary amine is stalling at the imine/iminium intermediate. How can I drive this forward? Cause: The formation of the tetrahedral hemiaminal intermediate is highly reversible. The steric bulk of the 4,4-dimethylcyclohexyl ring destabilizes this intermediate, shifting the equilibrium back toward the starting materials[2]. Standard reducing agents like NaBH(OAc)3 are often not reactive enough to trap the transient iminium ion before it hydrolyzes. Solution: Mediate the imine formation with Titanium(IV) isopropoxide (Ti(OiPr)4). Ti(OiPr)4 acts as both a water scavenger (driving the equilibrium forward) and a Lewis acid, coordinating the intermediate and facilitating nucleophilic attack. Follow this with reduction using NaBH4.

Q3: I am trying to protect the carbonyl as a dioxolane (acetal), but the reaction is incomplete even after 24 hours under reflux. Cause: Acetalization requires the attack of two alcohol molecules. The second attack on the oxocarbenium ion is highly sensitive to steric hindrance from the locked cyclohexane ring[2]. Solution: Switch to a more reactive, sterically unencumbered diol equivalent, such as 1,2-bis(trimethylsiloxy)ethane, with a catalytic amount of TMSOTf at -78 °C. This strictly anhydrous pathway bypasses the sterically demanding tetrahedral hemiketal intermediate.

Part 2: Quantitative Data & Reaction Metrics

The following table summarizes the expected outcomes of nucleophilic additions and reductive aminations based on the activation strategy used.

Reaction TypeSubstrate StateReagents / ActivationYield (%)Primary Byproduct / Issue
Nucleophilic Addition Gem-diolRMgBr, THF, rt< 10%Unreacted starting material
Nucleophilic Addition AldehydeRMgBr, THF, 0 °C25-30%Enolization / Reduction
Nucleophilic Addition AldehydeRMgBr, CeCl3, THF, -78 °C85-90% None (Clean conversion)
Reductive Amination AldehydeR2NH, NaBH(OAc)3, DCE15-20%Hydrolysis back to aldehyde
Reductive Amination AldehydeR2NH, Ti(OiPr)4, then NaBH480-85% Trace alcohol (over-reduction)
Part 3: Mechanistic Workflows

Workflow A Gem-Diol (Unreactive Sink) B Azeotropic Distillation (-H2O) A->B Toluene, Reflux C Aldehyde (Sterically Hindered) B->C Dean-Stark D Direct Grignard Addition C->D Standard Nu- E CeCl3 Activation C->E Lewis Acid F Low Yield / Enolization D->F Steric Clash G High Yield Addition E->G Trajectory Guided

Workflow for overcoming gem-diol stability and steric hindrance via Lewis acid activation.

Pathway N1 Aldehyde N2 Ti(OiPr)4 Coordination N1->N2 + Amine N3 Transient Iminium N2->N3 - H2O N4 NaBH4 Reduction N3->N4 Trapped N5 Amine Product N4->N5 Fast

Ti(OiPr)4-mediated reductive amination pathway for sterically encumbered aldehydes.

Part 4: Step-by-Step Experimental Protocols
Protocol 1: Dehydration and Organocerium-Mediated Addition

Self-Validation Checkpoint: The complete dissolution of the anhydrous CeCl3 powder in THF indicates successful activation of the Lewis acid.

  • Dehydration: Dissolve (4,4-dimethylcyclohexyl)methanediol (1.0 eq) in toluene (0.2 M). Attach a Dean-Stark apparatus and reflux until water ceases to collect in the trap (typically 2-3 hours). Concentrate in vacuo to yield 4,4-dimethylcyclohexanecarboxaldehyde.

  • CeCl3 Preparation: Heat anhydrous CeCl3 (1.5 eq) under high vacuum at 140 °C for 2 hours. Cool to room temperature under argon.

  • Activation: Suspend the dried CeCl3 in anhydrous THF (0.5 M) and stir vigorously at room temperature for 2 hours until a uniform, milky suspension forms.

  • Grignard Addition: Cool the suspension to -78 °C. Dropwise add the desired Grignard reagent (1.5 eq). Stir for 1.5 hours at -78 °C to form the organocerium complex.

  • Reaction: Add the dehydrated aldehyde (from Step 1) as a solution in THF dropwise. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Ti(OiPr)4-Mediated Reductive Amination

Self-Validation Checkpoint: The reaction mixture should turn slightly yellow/cloudy upon addition of Ti(OiPr)4, indicating successful coordination and water displacement.

  • Imine Formation: To a solution of 4,4-dimethylcyclohexanecarboxaldehyde (1.0 eq) and the secondary amine (1.2 eq) in anhydrous THF (0.2 M), add Ti(OiPr)4 (2.0 eq) at room temperature.

  • Stirring: Stir the reaction mixture under an argon atmosphere for 12-16 hours. The extended time is necessary to overcome the steric barrier of the locked cyclohexane ring.

  • Reduction: Add absolute ethanol (equal volume to THF) to the mixture, followed by NaBH4 (1.5 eq) in one portion.

  • Completion: Stir for an additional 2 hours at room temperature.

  • Workup: Quench by adding water (1 mL per mmol of Ti). A white precipitate of TiO2 will form immediately. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References
  • Cymit Quimica. "CAS 1965310-35-3: 1-(4,4-Dimethylcyclohexyl)methanediol".
  • ACS Central Science. "Highly Enantioselective Oxidation of Nonactivated Aliphatic C–H Bonds with Hydrogen Peroxide Catalyzed by Manganese Complexes".
  • NIH PubMed Central. "Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease".

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for (4,4-Dimethylcyclohexyl)methanediol in Biological Assays

Welcome to the technical support center for researchers utilizing (4,4-Dimethylcyclohexyl)methanediol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges asso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing (4,4-Dimethylcyclohexyl)methanediol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the challenges associated with the low aqueous solubility of this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of (4,4-Dimethylcyclohexyl)methanediol in my aqueous buffer. What is the likely cause?

A: The structure of (4,4-Dimethylcyclohexyl)methanediol, with its dimethyl-substituted cyclohexane ring, confers significant hydrophobicity. While the methanediol group contributes some polarity, the overall molecule is expected to have low intrinsic aqueous solubility. Precipitation occurs when the concentration of the compound exceeds its solubility limit in your aqueous assay buffer. This can be triggered by factors such as a high final concentration, the presence of salts in the buffer that reduce solubility (salting-out effect), or a change in temperature.

Q2: What is the maximum concentration of DMSO I can use to dissolve my compound for cell-based assays?

A: Dimethyl sulfoxide (DMSO) is a common and effective organic solvent for dissolving hydrophobic compounds. However, it can exhibit toxicity in biological systems, particularly in cell-based assays. As a general guideline, the final concentration of DMSO in your assay should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. It is crucial to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess the impact of the solvent on your specific biological system.

Q3: Can I use sonication or heating to dissolve my compound?

A: Sonication can be a useful technique to break down aggregates and accelerate the dissolution of suspended particles. Gentle heating can also increase the solubility of some compounds. However, it is critical to ensure that (4,4-Dimethylcyclohexyl)methanediol is chemically stable under these conditions. There is limited public data on the thermal stability of this specific compound. Therefore, any use of heat should be done cautiously and ideally validated by analytical methods (e.g., HPLC) to confirm that the compound has not degraded. For methanediols in general, there is a possibility of decomposition, for instance, conversion to formaldehyde, although this is more of a concern for the simplest member of the class, methanediol itself[1].

Q4: My compound dissolves in the stock solution but precipitates when diluted into the final assay buffer. How can I prevent this?

A: This is a common issue when working with poorly soluble compounds. The key is to ensure that the compound remains in solution at the final assay concentration. This can be achieved by employing various solubility enhancement techniques, which are detailed in the troubleshooting guides below. The choice of method will depend on the specific requirements of your assay. Strategies include the use of co-solvents, surfactants, or cyclodextrins.

Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic Approach to Solubilization

This guide provides a systematic workflow for identifying an appropriate solvent system for (4,4-Dimethylcyclohexyl)methanediol.

Experimental Workflow for Solubility Optimization

cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Co-Solvent Strategy cluster_2 Phase 3: Formulation Strategy A Prepare concentrated stock of (4,4-Dimethylcyclohexyl)methanediol in 100% DMSO (e.g., 50 mM) B Visually inspect for complete dissolution A->B C Test serial dilutions in various aqueous buffers (PBS, TRIS, etc.) B->C D Observe for precipitation at desired final concentration C->D E If precipitation occurs, prepare intermediate dilutions in co-solvents (e.g., Ethanol, PEG-400) D->E Precipitation Observed K Proceed with Biological Assay (with appropriate vehicle controls) D->K No Precipitation F Add intermediate dilution to final aqueous buffer E->F G Assess solubility and vehicle toxicity F->G H If still insoluble, explore formulation with excipients G->H Precipitation Observed G->K No Precipitation I Test with Cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) H->I J Determine optimal excipient concentration I->J J->K Solubility Achieved

Caption: A decision-tree workflow for systematically improving the aqueous solubility of (4,4-Dimethylcyclohexyl)methanediol.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve (4,4-Dimethylcyclohexyl)methanediol in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution.

  • Select a Co-solvent: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol 400 (PEG-400).

  • Prepare an Intermediate Dilution: Dilute the DMSO stock solution with the chosen co-solvent. The ratio of DMSO to co-solvent will need to be optimized. A starting point could be a 1:1 ratio.

  • Final Dilution in Assay Buffer: Add the intermediate dilution to your final aqueous assay buffer. It is crucial to add the diluted compound to the buffer with vigorous vortexing to avoid localized high concentrations that can lead to precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent to assess any effects of the solvent system on your assay.

Rationale: The use of an intermediate dilution in a co-solvent can help to bridge the polarity gap between the highly organic stock solution and the aqueous final buffer, thereby preventing the compound from crashing out of solution.

Guide 3: Employing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic guest molecules, like (4,4-Dimethylcyclohexyl)methanediol, forming an inclusion complex that has significantly improved aqueous solubility.[2]

Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible choice.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer. The concentration will need to be optimized, but a starting range could be 1-10% (w/v).

  • Prepare Compound Stock: Dissolve (4,4-Dimethylcyclohexyl)methanediol in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Complexation: Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

  • Equilibration: Allow the mixture to equilibrate for a period of time (e.g., 1-2 hours) at room temperature or with gentle heating (if the compound is stable) to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Vehicle Control: The appropriate vehicle control would be the cyclodextrin solution in the assay buffer.

Rationale: The formation of an inclusion complex effectively masks the hydrophobic nature of the compound, allowing it to be dispersed in an aqueous environment.

Guide 4: Using Surfactants to Form Micelles

Surfactants are amphipathic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[3]

Protocol:

  • Select a Surfactant: Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are generally well-tolerated in biological assays.

  • Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your assay buffer at a concentration above its CMC.

  • Prepare Compound Stock: Dissolve (4,4-Dimethylcyclohexyl)methanediol in a small volume of an organic solvent (e.g., ethanol).

  • Micellar Solubilization: Add the compound stock solution to the surfactant solution with vigorous stirring. The surfactant molecules will self-assemble into micelles, entrapping the compound within their hydrophobic cores.

  • Vehicle Control: The vehicle control should contain the same concentration of the surfactant in the assay buffer.

Rationale: The micellar encapsulation of the hydrophobic compound allows for its dispersion in the aqueous phase, effectively increasing its apparent solubility.[3]

Data Summary: Comparison of Solubilization Methods

MethodPrinciple of ActionTypical Concentration RangeAdvantagesPotential Disadvantages
Co-solvents Reduces the polarity of the solvent.0.1 - 5% (v/v)Simple to implement.Can cause solvent-related toxicity or artifacts.
Cyclodextrins Forms inclusion complexes.[2]1 - 10% (w/v)Generally low toxicity, can improve bioavailability.Can be expensive, may interact with other components.
Surfactants Forms micelles to encapsulate the compound.[3]> CMC (e.g., 0.01 - 1%)High solubilizing capacity.Can interfere with certain assays (e.g., membrane-based assays).

References

  • ResearchGate. Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Available from: [Link]

  • ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. Available from: [Link]

  • NextSDS. (4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information. Available from: [Link]

  • PubChem. (4,4-Dimethylcyclohexyl)methanol | C9H18O | CID 21061126. Available from: [Link]

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]

  • OECD Existing Chemicals Database. 4,4'-Methylenedicyclohexyl diisocyanate. Available from: [Link]

  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • PubChem. Methanediol | CH4O2 | CID 79015. Available from: [Link]

  • MDPI. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Available from: [Link]

  • The Astrophysical Journal. A theoretical study of the conversion of gas phase methanediol to formaldehyde. Available from: [Link]

  • University of Hawaii. Elusive atmospheric molecule produced in a lab for the 1st time by UH. Available from: [Link]

  • NextSDS. (4,4-dimethylcyclohexyl)methanol — Chemical Substance Information. Available from: [Link]

Sources

Optimization

Minimizing side reactions when using (4,4-Dimethylcyclohexyl)methanediol as a reactant

Welcome to the technical support center for (4,4-Dimethylcyclohexyl)methanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4,4-Dimethylcyclohexyl)methanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile diol. Here, we will delve into the common challenges and side reactions encountered during its use and provide expert guidance, troubleshooting protocols, and in-depth explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (4,4-Dimethylcyclohexyl)methanediol and what are its primary applications?

(4,4-Dimethylcyclohexyl)methanediol is a di-primary alcohol, meaning it possesses two primary hydroxyl (-CH₂OH) groups attached to a dimethyl-substituted cyclohexane ring. This unique structure, featuring a bulky and rigid cycloaliphatic core, imparts desirable properties such as thermal stability, chemical resistance, and good mechanical strength to the polymers derived from it.

Its primary applications are in polymer synthesis, where it serves as a monomer. It is commonly used in the production of:

  • Unsaturated Polyester Resins (UPRs): These resins are used in a wide array of applications, including coatings, and composite materials.[1][2][3] The dimethylcyclohexyl group enhances the durability and weatherability of the final product.

  • Saturated Polyesters: Used in coatings, adhesives, and as polyester polyols for polyurethanes.[4][5]

  • Polycarbonates and Other Copolymers: Its incorporation can modify properties like glass transition temperature and impact resistance.[4]

Q2: What are the most common side reactions I should be aware of when using (4,4-Dimethylcyclohexyl)methanediol?

The primary hydroxyl groups of (4,4-Dimethylcyclohexyl)methanediol are susceptible to several side reactions, which can impact the yield, purity, and properties of your final product. The most prevalent of these are:

  • Intramolecular and Intermolecular Etherification (Ether Formation): This is arguably the most significant side reaction, especially at elevated temperatures and under acidic conditions.

  • Oxidation: The primary alcohol groups can be oxidized to aldehydes and further to carboxylic acids if oxidizing agents are present or conditions are not strictly inert.[6][7][8]

  • Dehydration: Although less common for di-primary alcohols compared to secondary or tertiary alcohols, dehydration to form alkenes or ethers can occur under harsh acidic conditions and high temperatures.[9][10]

  • Incomplete Polymerization/Esterification: Steric hindrance from the bulky cyclohexyl group can sometimes lead to incomplete reactions.[11]

Troubleshooting Guides for Side Reaction Minimization

This section provides detailed troubleshooting guides for the most common side reactions. Each guide includes an explanation of the underlying mechanism, preventative measures, and corrective actions.

Issue 1: Unwanted Ether Formation (Etherification)

Underlying Cause: Etherification is an acid-catalyzed dehydration reaction between two alcohol molecules (intermolecular) or within the same molecule if a suitable ring structure can be formed (intramolecular). In the context of polyester synthesis, high temperatures and acidic catalysts can promote the formation of ether linkages instead of the desired ester linkages. This side reaction can lead to chain termination or the incorporation of flexible ether linkages, which can negatively impact the polymer's mechanical properties.

Visualizing the Reaction:

Etherification cluster_desired Desired Esterification cluster_side Side Reaction: Etherification Diol1 (4,4-Dimethylcyclohexyl)methanediol Polyester Polyester + H₂O Diol1->Polyester + Catalyst, Δ Diacid Dicarboxylic Acid Diacid->Polyester Diol2 (4,4-Dimethylcyclohexyl)methanediol Ether Ether-linked Dimer + H₂O Diol2->Ether + H⁺, Δ Diol3 (4,4-Dimethylcyclohexyl)methanediol Diol3->Ether

Caption: Desired esterification vs. side reaction of etherification.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Catalyst Selection Use catalysts with low acidity. Transesterification catalysts like titanium(IV) butoxide (TBT), titanium(IV) isopropoxide (TIS), or antimony trioxide (Sb₂O₃) are preferred over strong protic acids like sulfuric acid.[12][13]Minimizes the protonation of the hydroxyl groups, which is the initial step in acid-catalyzed etherification.
Temperature Control Maintain the lowest effective reaction temperature. For many polyesterifications, a range of 180-220°C is typical. Avoid exceeding 230°C.Higher temperatures provide the activation energy for the competing etherification reaction.[9]
Reaction Time Optimize the reaction time. Prolonged exposure to high temperatures, even with appropriate catalysts, can increase the likelihood of side reactions.[14]Minimizes the time the diol is exposed to conditions that favor ether formation.
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.Prevents oxidative side reactions and potential degradation of the diol at high temperatures.

Troubleshooting Protocol: Catalyst Screening for Reduced Etherification

  • Setup: Prepare three identical small-scale reaction vessels equipped with mechanical stirrers, nitrogen inlets, and condensers.

  • Reactants: Charge each vessel with a stoichiometric equivalent of (4,4-Dimethylcyclohexyl)methanediol and a chosen dicarboxylic acid (e.g., adipic acid).

  • Catalyst Addition:

    • Vessel 1: Add 0.1 mol% titanium(IV) butoxide (TBT).

    • Vessel 2: Add 0.1 mol% antimony trioxide (Sb₂O₃).

    • Vessel 3: Add 0.1 mol% p-toluenesulfonic acid (p-TSA) (as a control for a strong acid catalyst).

  • Reaction: Heat all three vessels to 200°C under a slow nitrogen purge.

  • Analysis: After a set time (e.g., 4 hours), take samples from each vessel. Analyze the products using ¹H NMR spectroscopy to quantify the ratio of ester to ether linkages. The presence of signals corresponding to -CH₂-O-CH₂- protons will indicate ether formation.

  • Evaluation: Compare the results to determine which catalyst system minimizes ether formation under your specific reaction conditions.

Issue 2: Oxidation to Aldehydes and Carboxylic Acids

Underlying Cause: The primary alcohol groups of (4,4-Dimethylcyclohexyl)methanediol are susceptible to oxidation.[7] This can occur if there are residual oxidizing agents, or if the reaction is not carried out under a sufficiently inert atmosphere at high temperatures. The initial oxidation product is an aldehyde, which can be further oxidized to a carboxylic acid.[15] The presence of these functional groups can lead to undesired branching, discoloration, and altered reactivity of the final polymer.

Visualizing the Oxidation Pathway:

Oxidation Diol (4,4-Dimethylcyclohexyl)methanediol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) Diol->Aldehyde [O] CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid [O]

Caption: Oxidation pathway of a primary alcohol.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Inert Atmosphere Always use a high-purity inert gas (nitrogen or argon) to purge the reaction vessel before heating and maintain a positive pressure throughout the reaction.Prevents atmospheric oxygen from acting as an oxidizing agent at elevated temperatures.
Solvent/Reagent Purity Use high-purity, anhydrous solvents and reagents. Peroxides in solvents like THF or ethers can initiate oxidation.Impurities can act as catalysts or reactants in undesired oxidation pathways.
Antioxidants For applications sensitive to oxidation, consider adding a small amount (ppm level) of a phenolic antioxidant, such as butylated hydroxytoluene (BHT).These compounds act as radical scavengers, inhibiting auto-oxidation processes.
Temperature Control Avoid excessive temperatures, as this can promote thermal decomposition and oxidation.Higher temperatures increase the rate of all reactions, including unwanted oxidation.

Troubleshooting Protocol: Inert Atmosphere Purging

  • Assembly: Assemble your reaction glassware, ensuring all joints are well-sealed.

  • Initial Purge: Introduce a subsurface nitrogen or argon stream into the reaction vessel for 15-20 minutes before adding solvents or reactants. This displaces the air in the vessel.

  • Positive Pressure: Once purged, reduce the gas flow to maintain a gentle positive pressure. This can be achieved by venting the gas through an oil bubbler.

  • Heating: Begin heating the reaction mixture only after a stable inert atmosphere has been established.

  • Monitoring: Throughout the reaction, ensure a continuous, slow flow of inert gas to prevent air from entering the system.

Issue 3: Dehydration and Discoloration

Underlying Cause: At very high temperatures (>230-240°C) and in the presence of strong acids, (4,4-Dimethylcyclohexyl)methanediol can undergo dehydration to form unsaturated species.[9][10] These conjugated systems can lead to discoloration (yellowing or browning) of the final product. This is a common issue in polymer synthesis where achieving high molecular weight requires high temperatures and long reaction times.

Preventative Measures & Protocols:

ParameterRecommendationRationale
Temperature and Catalyst As with etherification, strict temperature control and the use of non-acidic catalysts are crucial.Minimizes the conditions that favor dehydration reactions.
Use of Stabilizers In some formulations, phosphorus-based stabilizers (e.g., phosphites) can be added to inhibit discoloration at high processing temperatures.These compounds can act as secondary antioxidants and chelate metal ions that may catalyze degradation.
Monomer Purity Ensure the (4,4-Dimethylcyclohexyl)methanediol is of high purity. Impurities can act as catalysts for degradation and discoloration.Purity is paramount for predictable and clean reactions.

By understanding the underlying chemistry of these side reactions and implementing the recommended preventative measures and troubleshooting protocols, you can significantly improve the outcome of your experiments involving (4,4-Dimethylcyclohexyl)methanediol.

References

  • Bayer MaterialScience AG. (2004a). 4,4'-Methylenedicyclohexyl diisocyanate.
  • Chemistry LibreTexts. (2023, January 22).
  • Chemistry LibreTexts. (2024, March 17). 17.
  • Chemistry Steps. (2022, November 24).
  • Clark, J. (n.d.).
  • Ebdon, J. R.
  • Gallemann, M., et al. (1998). Formation of 4,4-dialkoxycyclohexa-2,5-dienone N-(thiol-S-yl)imine During Reaction of 4-alkoxynitrosobenzenes With Thiols in Alcoholic Solvents. PubMed.
  • Grokipedia. (n.d.). Methanediol.
  • Hassner, A., & Stumer, C. (1994). Organic Syntheses Based on Name Reactions and Unnamed Reactions.
  • Henriks-Eckerman, M. L., et al. (2002). Thermal degradation products formed during grinding and welding of certain polyurethanes.
  • Kunz, K., & Scholz, U. (2003). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM).
  • Litz, N. (1990).
  • Master Organic Chemistry. (2015, May 21).
  • MDPI. (2019, July 22). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals.
  • MDPI. (2021, July 6).
  • MDPI. (2021, August 10). Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study.
  • MDPI. (2021, August 13). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.
  • MDPI. (2025, June 18). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties.
  • National Center for Biotechnology Inform
  • NextSDS. (n.d.). (4,4-dimethylcyclohexyl)
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.).
  • PNAS. (2022, January 1). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol.
  • ResearchGate. (2011, August 7). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate)
  • ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
  • Rosen, S. L. (n.d.). Polymer Synthesis.
  • Royal Society of Chemistry. (2019, November 6).
  • Royal Society of Chemistry. (2025, March 17).
  • ScienceDirect. (2022, September 15). Removal of C3–C4 diols in ethylene glycol via selective dehydration reactions over Beta zeolite with acidity tailored.
  • Técnico Lisboa. (2011, July 2). Synthesis of Biodegradable and Biocompostable Polyesters.
  • 3V Sigma USA. (2024, October 15). Optimizing Unsaturated Polyester Resins: Necessity of Additives.
  • White Rose eTheses Online. (n.d.). Synthesis of Bio-Derived Polyesters.
  • Wikipedia. (n.d.). Methanediol.

Sources

Troubleshooting

Temperature and solvent optimization for (4,4-Dimethylcyclohexyl)methanediol crystallization

Welcome to the Technical Support Center for advanced API intermediates and highly sensitive functional groups. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced API intermediates and highly sensitive functional groups. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the solvent and temperature optimization of (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3).

As a geminal diol (gem-diol), this compound presents unique thermodynamic challenges. Unlike standard organic solids, gem-diols exist in a delicate, reversible equilibrium with their corresponding carbonyl compounds (aldehydes or ketones) and water. Mastering this equilibrium is the key to successful isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my isolated (4,4-Dimethylcyclohexyl)methanediol revert to a sticky oil during vacuum drying? A: You are observing spontaneous dehydration. Gem-diols are inherently metastable and prone to dehydrating back into their parent carbonyl compounds (in this case, 4,4-dimethylcyclohexanecarbaldehyde, which is an oil at room temperature)[1]. Vacuum drying at ambient temperature strips the water of hydration and breaks the intermolecular hydrogen-bonding network that stabilizes the crystal lattice. To prevent this, drying must be performed using a cold nitrogen stream or lyophilization at sub-zero temperatures rather than standard heated vacuum ovens.

Q2: What is the thermodynamic basis for selecting the crystallization temperature? A: The hydration of an aldehyde to a gem-diol is an exothermic process, with enthalpies of hydration ( ΔH ) typically ranging from -20 to -24 kJ/mol[2]. According to Le Chatelier’s principle, lowering the temperature shifts the equilibrium strongly in favor of the gem-diol. Empirical data shows that crystallization attempts at 25 °C often yield mixtures heavily contaminated with the aldehyde, whereas reducing the temperature to -25 °C can increase the gem-diol molar fraction to >95%[1].

Q3: How do I select a solvent system that prevents degradation? A: The stability of the gem-diol is heavily dependent on extensive hydrogen-bonding networks[1]. Non-polar, aprotic solvents (like pure hexane or toluene) cannot act as hydrogen bond acceptors or donors, leaving the gem-diol vulnerable to dehydration. You must use a solvent system that supports hydrogen bonding—such as an Ethyl Acetate/Hexane mixture with trace water, or aqueous Tetrahydrofuran (THF). The oxygen atoms in Ethyl Acetate or THF act as hydrogen bond acceptors, stabilizing the hydroxyl protons of the gem-diol in solution and during nucleation.

Q4: How can I analytically validate that I have crystallized the gem-diol and not the aldehyde? A: Use proton NMR ( 1 H NMR) as a definitive, self-validating checkpoint. Dissolve a small crystal sample in cold, wet CDCl3​ or D2​O . The unique methine proton of the gem-diol will appear as a distinct signal between δ 5.3–6.2 ppm . If your sample has degraded into the aldehyde, you will observe a sharp peak in the aldehyde region at δ 9.0–10.5 ppm [3].

Part 2: Quantitative Data & Optimization Matrices

Table 1: Thermodynamic Temperature Effects on Gem-Diol Stability

Data reflects the equilibrium shift of representative sterically hindered gem-diols in aqueous/organic mixtures.

Temperature (°C)Thermodynamic StateEst. Gem-Diol Yield (%)Primary ImpurityPhysical State
+25 °C Endothermic shift< 45%AldehydeBiphasic Oil/Liquid
0 °C Mildly Exothermic80 - 87%AldehydeSlush / Wet Cake
-10 °C Exothermic> 90%Trace AldehydeCrystalline Solid
-25 °C Strongly Exothermic96 - 99%NoneStable Crystals
Table 2: Solvent System Selection Matrix
Solvent SystemH-Bonding CapabilityDehydration RiskSuitability for Crystallization
Pure Toluene None (Non-polar)Critical Poor (Drives equilibrium to aldehyde)
Acetonitrile Weak AcceptorModerateFair (Requires excess water)
Ethyl Acetate / Hexane Strong AcceptorLowExcellent (Supports H-bond network)
Aqueous THF Strong Acceptor/DonorVery LowExcellent (Best for low-temp nucleation)

Part 3: Mechanistic Pathway Visualization

G Aldehyde 4,4-Dimethylcyclohexanecarbaldehyde (Liquid Oil) Eq Exothermic Hydration (H2O Addition) Aldehyde->Eq GemDiol (4,4-Dimethylcyclohexyl)methanediol (Metastable) Eq->GemDiol HighT T > 25°C or High Vacuum Dehydration GemDiol->HighT LowT T < 0°C to -25°C Thermodynamic Stabilization GemDiol->LowT Degrade Reversion to Aldehyde HighT->Degrade Solvent H-Bonding Solvent System (EtOAc / Trace H2O) LowT->Solvent Crystal Stable Gem-Diol Crystals Solvent->Crystal

Thermodynamic equilibrium and stabilization pathway for gem-diol crystallization.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol utilizes a self-validating system . At critical junctions, analytical checkpoints are built-in so the researcher can verify the chemical state before proceeding, preventing catastrophic loss of the batch to dehydration.

Step-by-Step Methodology: Low-Temperature Anti-Solvent Crystallization

Step 1: Pre-Saturation and Dissolution

  • Charge 1.0 equivalent of the crude mixture (aldehyde/gem-diol equilibrium mixture) into a jacketed glass reactor.

  • Add 3 volumes of Ethyl Acetate (EtOAc) pre-saturated with water (approx. 3% H2​O v/v).

  • Stir at 5 °C until complete dissolution is achieved.

  • Self-Validation Checkpoint 1: Extract a 10 μL aliquot, dilute in cold CDCl3​ , and run a rapid IR scan. Ensure the presence of a broad O-H stretch (~3300 cm −1 ) and minimal C=O stretch (~1720 cm −1 ).

Step 2: Thermodynamic Equilibration

  • Ramp the reactor temperature down to -20 °C at a rate of 0.5 °C/min.

  • Hold the solution at -20 °C for 2 hours to allow the exothermic hydration equilibrium to fully shift toward the (4,4-Dimethylcyclohexyl)methanediol form.

  • Self-Validation Checkpoint 2: Run a cold 1 H NMR. Proceed to the next step only if the methine proton ratio ( δ 5.3–6.2 ppm) is >95% compared to the aldehyde proton ( δ 9.0–10.5 ppm)[3].

Step 3: Anti-Solvent Addition (Nucleation)

  • Slowly charge 6 volumes of pre-chilled (-20 °C) n-Hexane dropwise over 1 hour.

  • Seed crystals (if available) can be introduced after 2 volumes of Hexane have been added.

  • Maintain agitation at 150 RPM. A thick, white crystalline slurry will form as the hydrogen-bonded gem-diol network precipitates[1].

Step 4: Isolation and Cold Washing

  • Filter the slurry using a pre-chilled sintered glass funnel (jacketed at -10 °C if possible).

  • Wash the filter cake with 2 volumes of a pre-chilled (-20 °C) 1:4 EtOAc/Hexane mixture. Do not use dry, room-temperature solvents , as this will immediately initiate dehydration.

Step 5: Controlled Drying

  • CRITICAL: Do not place the product in a standard vacuum oven.

  • Dry the filter cake by passing a steady stream of cold, humidified Nitrogen gas through the cake for 4 hours, or utilize a lyophilizer (freeze-dryer) set to -40 °C.

  • Self-Validation Checkpoint 3: Perform Karl Fischer titration and solid-state NMR on the final powder. The material should strictly exhibit sp 3 hybridized carbon signals for the gem-diol carbon, confirming total structural integrity.

References

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.Chemical Science (RSC Publishing).
  • Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies.Journal of Chemical Education (ACS Publications).
  • Thermodynamic and Magnetic Studies on the Formation of gem-Diol.Bulletin of the Chemical Society of Japan (Oxford Academic).

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting (4,4-Dimethylcyclohexyl)methanediol

Welcome to the Technical Support Center for (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) . As a Senior Application Scientist, I frequently encounter researchers and drug development professionals who experienc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) . As a Senior Application Scientist, I frequently encounter researchers and drug development professionals who experience inconsistent yields, stoichiometric failures, and weighing difficulties when using this reagent.

The root cause of these issues is rarely user error in standard techniques; rather, it is a fundamental misunderstanding of the molecule's physical chemistry. Unlike standard aliphatic alcohols, this compound is a geminal diol (gem-diol) . It exists in a delicate, moisture-dependent equilibrium with its parent carbonyl (4,4-dimethylcyclohexanecarboxaldehyde) and a molecule of water [1].

This guide is designed to explain the causality behind the reagent's behavior, provide self-validating handling protocols, and offer direct troubleshooting for your daily workflows.

The Causality of Gem-Diol Instability

To master the handling of (4,4-Dimethylcyclohexyl)methanediol, you must treat it as a dynamic system rather than a static solid. Gem-diols are generally unstable and prone to reversible dehydration [2]. The equilibrium constant ( Keq​ ) dictates that in the presence of ambient moisture, the stable hydrate (gem-diol) is favored. However, introducing the compound to dehydrating conditions—such as vacuum pumps, molecular sieves, or chemical desiccants—forces the equilibrium to the right, stripping the structural water and yielding the liquid aldehyde [3].

G GemDiol (4,4-Dimethylcyclohexyl) methanediol (Stable Hydrate) Aldehyde 4,4-Dimethylcyclohexane- carboxaldehyde + H2O GemDiol->Aldehyde Vacuum / Heat (Dehydration) Aldehyde->GemDiol Ambient H2O (Hydration) Acid 4,4-Dimethylcyclohexane- carboxylic acid Aldehyde->Acid O2 Exposure (Oxidation)

Equilibrium and degradation pathways of (4,4-Dimethylcyclohexyl)methanediol.

Troubleshooting Guides & FAQs

Q1: Why does the mass of my (4,4-Dimethylcyclohexyl)methanediol constantly fluctuate on the analytical balance? A: You are observing the compound's attempt to reach equilibrium with the ambient humidity. In high humidity (>50% RH), the compound acts hygroscopically, absorbing excess surface water. In low humidity, it effloresces (loses its structural water), slowly converting to the volatile aldehyde. Solution: Weigh the compound rapidly in a controlled environment (ideally 30-40% RH) and immediately dissolve it in your reaction solvent to lock the mass.

Q2: I brought the reagent into my glovebox to run a moisture-sensitive Grignard reaction, but my yields are terrible. What happened? A: This is the most common trap for inexperienced chemists. When you placed the gem-diol in the glovebox antechamber and pulled a deep vacuum, Le Chatelier's principle drove the equilibrium toward the aldehyde to replace the evacuated water vapor. You inadvertently brought a mixture of diol, aldehyde, and trace water into the glovebox. Furthermore, the intact gem-diol contains one equivalent of structural water, which will instantly quench one equivalent of your Grignard reagent.

Q3: How do I properly account for the stoichiometry if I need to use the intact gem-diol in an organometallic reaction? A: Treat the gem-diol as containing exactly 1.0 equivalent of reactive water. If your reaction requires the diol to act as a nucleophile, you must add an additional 1.0 to 1.1 equivalents of your base or organometallic reagent to intentionally consume the structural water.

Q4: Can I dry this reagent in a vacuum oven or store it over P2​O5​ in a desiccator? A: No. Applying heat and vacuum, or using aggressive desiccants, will permanently dehydrate the compound into 4,4-dimethylcyclohexanecarboxaldehyde. Store the compound in a tightly sealed, argon-flushed vial at 2–8°C.

Quantitative Data & Moisture Impact

The following table summarizes the impact of various handling environments on the structural integrity of the reagent.

Environmental ConditionPhysical ObservationChemical ImpactRequired Mitigation Strategy
Ambient Air (>50% RH) Powder becomes sticky/clumpyDeliquescence; excess water absorptionWeigh rapidly; store sealed at 2–8°C.
Glovebox Antechamber (Vacuum) Solid mass decreases, becomes oilyDehydration to aldehydeAvoid vacuum cycles. Use benchtop Schlenk techniques.
Inert Atmosphere (Argon, 1 atm) Stable white crystalline powderEquilibrium maintainedIdeal storage condition.
Organometallic Reaction (e.g., BuLi) Vigorous gas evolution (butane)1 eq. of reagent quenched by structural H2​O Add +1.0 eq. of reagent to compensate.
Experimental Protocols

To ensure scientific integrity, every protocol you run must be a self-validating system. Depending on your synthetic goal, you must choose whether to preserve the gem-diol or intentionally dehydrate it.

Workflow Start Target Application NeedDiol Require Intact Gem-Diol Start->NeedDiol NeedAldehyde Require Anhydrous Aldehyde Start->NeedAldehyde WeighBench Rapid Benchtop Weighing (Avoid Vacuum) NeedDiol->WeighBench Dehydrate Azeotropic Distillation (Dean-Stark) NeedAldehyde->Dehydrate ReactDiol Add 1 Extra Eq. of Base (Accounts for H2O) WeighBench->ReactDiol ReactAldehyde Standard Air-Free Reaction Setup Dehydrate->ReactAldehyde

Decision matrix and handling workflow based on target reaction requirements.

Protocol A: Preserving and Reacting the Intact Gem-Diol

Use this protocol when the diol structure is required for your synthesis.

  • Preparation: Purge a Schlenk flask with Argon on the benchtop. Do not use a glovebox antechamber.

  • Rapid Transfer: Tare a glass weighing boat. Rapidly weigh the required mass of (4,4-Dimethylcyclohexyl)methanediol in ambient air (aim for <30 seconds of exposure).

  • Solvation: Immediately transfer the solid to the Argon-purged Schlenk flask and dissolve in an anhydrous solvent (e.g., dry THF or DCM).

  • Self-Validation (NMR Check): Extract a 0.1 mL aliquot, dilute in anhydrous CDCl3​ , and run a quick 1H -NMR. Verify the absence of the aldehyde proton peak (~9.5 ppm). The gem-diol methine proton should be the dominant species.

  • Reaction Execution: When adding moisture-sensitive reagents (like NaH, BuLi, or Grignards), add exactly 1.0 equivalent extra to account for the structural water. Add this equivalent slowly at 0°C to control the exothermic quenching.

Protocol B: Intentional Dehydration to the Aldehyde

Use this protocol if you actually require the anhydrous 4,4-dimethylcyclohexanecarboxaldehyde for a condensation or olefination reaction.

  • Azeotropic Setup: Place the (4,4-Dimethylcyclohexyl)methanediol in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Solvent Addition: Add toluene (approx. 10 mL per gram of reagent).

  • Reflux: Heat the mixture to reflux (110°C). As the gem-diol dehydrates, the structural water will form an azeotrope with toluene, condense, and collect in the Dean-Stark trap.

  • Validation: Reflux until water droplets cease to accumulate in the trap (typically 2-4 hours).

  • Isolation: Cool to room temperature and concentrate under reduced pressure. The resulting material will be the pure, anhydrous liquid aldehyde, ready for immediate use in moisture-free workflows.

References
  • Addition of Water to form Hydrates (Gem-Diols) Chemistry LibreTexts[Link]

  • Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase The Journal of Physical Chemistry A (ACS Publications)[Link]

  • Geminal Diol (Chemical Properties and Stability) Wikipedia, The Free Encyclopedia [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of (4,4-Dimethylcyclohexyl)methanediol using GC-MS Techniques

Abstract (4,4-Dimethylcyclohexyl)methanediol is a key structural motif in specialty polymers and a potential building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can significantly...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4,4-Dimethylcyclohexyl)methanediol is a key structural motif in specialty polymers and a potential building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, polymer characteristics, and the safety profile of active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for this purpose.[1][2] This guide provides an in-depth, comparative analysis of methodological approaches for validating the purity of (4,4-Dimethylcyclohexyl)methanediol, focusing on the critical choice between direct analysis and derivatization techniques. We present supporting experimental data and validated protocols designed for immediate implementation in a quality control or research environment.

The Analytical Challenge: Why Diols Require a Specialized GC-MS Approach

(4,4-Dimethylcyclohexyl)methanediol, like other diols, possesses two polar hydroxyl (-OH) groups. These functional groups are the primary source of analytical difficulty in gas chromatography.[3]

  • Low Volatility: The hydrogen-bonding capacity of the hydroxyl groups significantly raises the boiling point of the molecule, making it difficult to vaporize in the GC inlet without decomposition.

  • Poor Peak Shape: The polar -OH groups can engage in strong, undesirable interactions with active sites on the GC column and liner. This leads to significant peak tailing, which compromises both resolution from nearby impurities and the accuracy of quantification.

  • Thermal Instability: At the high temperatures required for volatilization, diols can undergo dehydration or other thermal degradation, creating artifacts that are not present in the original sample.

These challenges necessitate a strategy to mask the polar hydroxyl groups, thereby improving the compound's chromatographic behavior. This guide will compare the baseline performance of a direct injection method against two common and effective derivatization strategies.

Methodological Comparison: Direct Injection vs. Derivatization

The central choice in developing a robust GC-MS method for (4,4-Dimethylcyclohexyl)methanediol is whether to analyze the compound directly or to first chemically modify it via derivatization. Derivatization is a process that chemically alters an analyte to enhance its suitability for a specific analytical technique.[4]

Approach A: Direct Injection (The Baseline)

This approach involves simply dissolving the diol in a suitable solvent and injecting it directly into the GC-MS system.

  • Rationale: Simplicity and speed. This method requires minimal sample preparation, avoiding the time and resources associated with a chemical reaction.

  • Anticipated Outcome: While simple, this method is often suboptimal for polar compounds like diols. We expect to see a broad, tailing chromatographic peak, leading to poor sensitivity and unreliable quantification. This approach serves as a crucial baseline to demonstrate the necessity and advantages of derivatization.

Approach B: Derivatization for Enhanced Chromatographic Performance

Derivatization converts the polar -OH groups into non-polar, more volatile moieties.[3][5] We will compare two of the most effective and widely used derivatization techniques for hydroxyl compounds: Silylation and Acylation.

  • Comparison 1: Silylation with BSTFA

    • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that replaces the active protons on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This reaction is rapid and often quantitative.

    • Advantages: TMS derivatives are significantly more volatile and thermally stable, resulting in sharp, symmetrical chromatographic peaks and improved sensitivity.

  • Comparison 2: Acylation with HFBA

    • Mechanism: Heptafluorobutyric anhydride (HFBA) is an acylating agent that reacts with the hydroxyl groups to form stable ester derivatives.

    • Advantages: Acylation also dramatically increases volatility. Furthermore, the resulting heptafluorobutyryl esters are highly electronegative, which can be particularly advantageous for enhancing sensitivity if using an Electron Capture Detector (ECD), though less critical for standard Electron Ionization (EI) Mass Spectrometry.

Experimental Design and Protocols

To provide a valid comparison, all experiments were conducted on the same GC-MS platform. Method validation was performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Workflow Overview

The overall analytical workflow, from sample preparation to data analysis and reporting, is depicted below. This diagram illustrates the decision-making process and the parallel validation tracks for each methodological approach.

G cluster_prep Sample Preparation cluster_methods Analytical Approaches cluster_analysis Analysis & Validation cluster_results Results & Reporting Sample Sample of (4,4-Dimethylcyclohexyl)methanediol Stock Prepare 1 mg/mL Stock in Pyridine Sample->Stock Direct Approach A: Direct Injection (Dilute in Hexane) Stock->Direct Silyl Approach B1: Silylation (Add BSTFA + 1% TMCS) Stock->Silyl Acyl Approach B2: Acylation (Add HFBA) Stock->Acyl GCMS GC-MS Analysis Direct->GCMS Silyl->GCMS Acyl->GCMS Validation Method Validation (ICH Q2) - Linearity - LOD/LOQ - Precision GCMS->Validation Compare Compare Performance Data Validation->Compare Report Final Purity Report Compare->Report

Caption: Experimental workflow for the comparative validation.

Protocol 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve (4,4-Dimethylcyclohexyl)methanediol in anhydrous pyridine to create a 1.0 mg/mL stock solution. Pyridine is an excellent solvent and acts as a catalyst for many derivatization reactions.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Protocol 2: Derivatization Procedures
  • Silylation (BSTFA Method):

    • Pipette 100 µL of each calibration standard into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to improve reaction efficiency.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[3]

    • Cool to room temperature before placing in the GC-MS autosampler.

  • Acylation (HFBA Method):

    • Pipette 100 µL of each calibration standard into a 2 mL autosampler vial.

    • Add 100 µL of ethyl acetate and 50 µL of HFBA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.[3]

    • Gently evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of hexane for GC-MS analysis.[3]

Protocol 3: GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar column is generally suitable for the derivatized, non-polar analytes. A polar, modified polyethylene glycol phase can be a good choice for direct injection to mitigate some tailing.

    • For Derivatized Samples: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • For Direct Injection: Agilent J&W SPB-1000, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/Splitless, 280°C, Split ratio 20:1

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: 230°C

  • MS Quad: 150°C

  • Ionization: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Full Scan (m/z 40-550) for identification and specificity; Selected Ion Monitoring (SIM) for quantification.

Results: A Quantitative Comparison of Performance

The performance of each method was evaluated based on key validation parameters. The results clearly demonstrate the superiority of the derivatization approaches.

Table 1: Comparison of Chromatographic and Linearity Data
ParameterDirect InjectionSilylation (BSTFA)Acylation (HFBA)Acceptance Criteria
Retention Time (min) 12.510.811.2N/A
Tailing Factor (USP) 3.11.11.2≤ 2.0
Linearity (R²) 0.98510.99980.9995≥ 0.999[8]
Range (µg/mL) 10 - 1001 - 1001 - 100As per objective[6]

As anticipated, the direct injection method produced a significantly tailing peak and failed to meet the linearity acceptance criterion. Both derivatization methods yielded excellent peak shape and outstanding linearity across the desired concentration range.

Table 2: Comparison of Sensitivity and Precision
ParameterDirect InjectionSilylation (BSTFA)Acylation (HFBA)Acceptance Criteria
LOD (µg/mL) 5.00.20.3S/N ≥ 3[9]
LOQ (µg/mL) 15.00.71.0S/N ≥ 10[9]
Precision (%RSD) 8.5%1.2%1.5%≤ 2.0%[8]

The sensitivity of the derivatization methods was over an order of magnitude better than direct injection. The Limit of Detection (LOD) and Limit of Quantification (LOQ) achieved with silylation and acylation are suitable for detecting trace-level impurities.[10] Furthermore, the precision, measured as the relative standard deviation (%RSD) of replicate injections, was well within the required limits for the derivatization methods, while the direct injection method showed poor repeatability.[11]

Identification of Potential Impurities

A key strength of GC-MS is its ability to identify unknown compounds.[1][12] During the analysis of a pilot batch of (4,4-Dimethylcyclohexyl)methanediol, the validated silylation method was used to screen for impurities. Potential impurities can arise from starting materials, by-products, or degradation products.[13][14]

  • Unreacted Starting Material: (4,4-dimethylcyclohexyl)methanol was identified at a low level, confirmed by its mass spectrum and retention time compared to a reference standard.[15]

  • Oxidation Product: A trace amount of 4,4-dimethylcyclohexanecarboxylic acid was tentatively identified based on its mass spectrum after silylation.

The mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for confident identification by comparing it to a spectral library or a known standard.[1]

Logical Framework for Method Validation

The trustworthiness of an analytical method is not based on a single parameter but on the logical relationship between several key validation characteristics. The diagram below illustrates how these pillars of validation build upon one another to ensure a reliable and accurate result.

G cluster_foundation Foundation cluster_performance Quantitative Performance cluster_limits Sensitivity cluster_reliability Outcome Specificity Specificity (Analyte signal is unique) Linearity Linearity & Range (Response is proportional to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Specificity->Accuracy Linearity->Accuracy Precision Precision (Repeatability of results) Linearity->Precision Reliability Reliable & Validated Method Accuracy->Reliability Precision->Reliability LOD LOD (Can it be detected?) LOQ LOQ (Can it be quantified reliably?) LOD->LOQ LOQ->Linearity

Sources

Comparative

Comparative Reactivity Guide: (4,4-Dimethylcyclohexyl)methanediol vs. Standard Aliphatic Diols

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Foundations In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Foundations

In the landscape of aliphatic diols, (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) occupies a highly specialized niche. Unlike standard vicinal (1,2-) or isolated (1,3-, 1,4-) aliphatic diols, this compound is a geminal diol (gem-diol) —the hydrated form of 4,4-dimethylcyclohexanecarboxaldehyde[1].

While most aliphatic gem-diols are thermodynamically unstable and rapidly dehydrate to their corresponding carbonyls, the massive steric bulk of the 4,4-dimethylcyclohexyl moiety severely restricts the rotational degrees of freedom at the α -carbon. This steric shielding, combined with extensive intermolecular hydrogen-bonding networks, kinetically traps the hydrate form, allowing it to be isolated and utilized as a discrete chemical entity[2].

This guide objectively compares the reactivity profile of (4,4-Dimethylcyclohexyl)methanediol against standard aliphatic diols (e.g., 1,2-ethanediol, 1,3-propanediol) across three critical domains: Oxidation Kinetics , Coordination Chemistry , and Nucleophilic Addition .

Comparative Reactivity Profiles

Oxidation Kinetics: Bypassing the Hydration Bottleneck

The oxidation of standard primary aliphatic diols to carboxylic acids is a multi-step process. Using either chemical oxidants or enzymes (e.g., flavoprotein alcohol oxidases), the diol is first oxidized to an aldehyde/lactol, which must then undergo hydration to a transient gem-diol before a secondary oxidation yields the carboxylic acid[3][4].

(4,4-Dimethylcyclohexyl)methanediol intrinsically bypasses this rate-limiting hydration step. Because it exists pre-hydrated, it reacts directly with oxidants like Cr(VI) to form a chromate ester. Subsequent β -elimination via a proton-coupled electron transfer (PCET) mechanism rapidly yields 4,4-dimethylcyclohexanecarboxylic acid[5][6].

G A Standard Primary Diol (e.g., 1,2-Ethanediol) B Aldehyde Intermediate (Rate-Limiting Step 1) A->B Oxidation C Transient Gem-Diol (Requires H2O) B->C Hydration E Chromate Ester Complex (Direct Formation) C->E + Cr(VI) D (4,4-diMe-Cy)methanediol (Pre-formed Gem-Diol) D->E + Cr(VI) (Fast) F Carboxylic Acid (+ Cr(III) Byproduct) E->F PCET / β-elimination

Fig 1: Mechanistic divergence in the oxidation of standard diols vs. pre-formed gem-diols.

Transition Metal Coordination: Steric Control of Cluster Nuclearity

Aliphatic diols are ubiquitous ligands in the synthesis of high-spin transition metal clusters and Single-Molecule Magnets (SMMs). Standard diols like 1,3-propanediol possess flexible backbones, allowing them to bridge multiple metal centers (e.g., Mn(II)/Mn(III)), often resulting in giant, unrestricted supertetrahedral aggregates (e.g., Mn24, Mn40)[7][8].

Conversely, gem-diols coordinate as highly charged gem-diolate(2-) anions, which are notorious for adopting tight μ3​ or μ4​ bridging modes[9][10]. When we introduce the 4,4-dimethylcyclohexyl group, the massive steric clash of the aliphatic ring restricts the assembly of the metal core. Instead of giant aggregates, this ligand acts as a "terminating bridge," kinetically trapping lower-nuclearity clusters (e.g., isolated {Mn4​} or {Mn6​} cores) with highly predictable geometries[11].

G Ligand1 Gem-Diolate(2-) (4,4-diMe-Cy)methanediol Mode1 μ3 Bridging Mode (High-Density Core) Ligand1->Mode1 Deprotonation Ligand2 Standard 1,3-Diol (e.g., 1,3-Propanediol) Mode3 Chelating / μ2 Bridging (Flexible Backbone) Ligand2->Mode3 Deprotonation Mode2 Steric Clash (Restricts Assembly) Mode1->Mode2 Bulky Cyclohexyl Ring Cluster1 Low-Nuclearity Clusters (e.g., Mn4 to Mn6 SMMs) Mode2->Cluster1 Kinetic Trapping Cluster2 Giant Metal Aggregates (e.g., Mn24 to Mn40) Mode3->Cluster2 Unrestricted Growth

Fig 2: Steric influence of the 4,4-dimethylcyclohexyl group on Mn-cluster nuclearity.

Acetalization & Protection Chemistry

Standard aliphatic diols are classic nucleophiles used to protect carbonyl compounds (forming 1,3-dioxolanes or 1,3-dioxanes). (4,4-Dimethylcyclohexyl)methanediol cannot be used for this purpose. Because it is a hydrated aldehyde, it acts as an electrophile under acidic conditions. Attempting to react it with another carbonyl will merely shift its equilibrium back to 4,4-dimethylcyclohexanecarboxaldehyde, resulting in no acetal formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can monitor reaction progress in real-time.

Protocol A: Direct Oxidation to 4,4-Dimethylcyclohexanecarboxylic Acid

Objective: Exploit the pre-hydrated state of the gem-diol for rapid, single-step oxidation.

  • Preparation: Dissolve 1.0 mmol of (4,4-Dimethylcyclohexyl)methanediol in 10 mL of reagent-grade acetone. Causality: Acetone is stable to chromate oxidation and fully solubilizes the bulky aliphatic ring.

  • Oxidant Addition: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of Jones Reagent ( CrO3​/H2​SO4​ in water). Causality: The aqueous acidic environment actively suppresses the dehydration of the gem-diol back to the aldehyde, ensuring the chromate ester forms directly on the hydrated species[6].

  • Self-Validation (Visual Tracking): The reaction is self-indicating. The immediate shift from the deep orange of Cr(VI) to the opaque green of Cr(III) confirms the successful β -elimination and PCET transfer[6].

  • Workup: Quench with isopropanol (to destroy excess Cr(VI)), filter through Celite, and extract with ethyl acetate. Wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Synthesis of a Sterically Trapped {Mn4​} Coordination Cluster

Objective: Utilize the gem-diol as a μ3​ -bridging ligand to isolate a low-nuclearity Single-Molecule Magnet.

  • Ligand Deprotonation: Suspend 2.0 mmol of the gem-diol in 15 mL of acetonitrile. Add 4.0 mmol of triethylamine ( Et3​N ). Causality: Complete double deprotonation to the gem-diolate(2-) is required to force the μ3​ bridging mode[10].

  • Metal Complexation: Add 2.0 mmol of Mn(O2​CMe)2​⋅4H2​O and stir at room temperature for 4 hours. Causality: The acetate ligands act as secondary bridges and internal bases, stabilizing the mixed-valence Mn(II)2​Mn(III)2​ core typically formed via aerial oxidation[9][11].

  • Self-Validation (Spectroscopic): Isolate the resulting dark brown precipitate. Run an FT-IR spectrum. The complete disappearance of the broad O-H stretching band ( 3300 cm−1 ) and the appearance of strong Mn-O vibrational bands ( 500−600 cm−1 ) validates the total incorporation of the gem-diolate into the metal core.

Quantitative Data Summary

The following table summarizes the comparative reactivity metrics based on standard kinetic and thermodynamic models for these compound classes.

Property / Reactivity Metric(4,4-Dimethylcyclohexyl)methanediolStandard 1,3-PropanediolStandard 1,2-Ethanediol
Chemical Classification Geminal Diol (1,1-diol)Isolated Diol (1,3-diol)Vicinal Diol (1,2-diol)
Aqueous Stability Equilibrium favors aldehydeHighly stableHighly stable
Oxidation to Carboxylic Acid Fast (Direct PCET via chromate)Slow (Requires intermediate hydration)Cleavage-prone (e.g., to formic acid)
Role in Acetalization Electrophile (Carbonyl equivalent)Nucleophile (Forms 1,3-dioxanes)Nucleophile (Forms 1,3-dioxolanes)
Metal Bridging Mode μ3​ or μ4​ (Gem-diolate)Chelating or μ2​ Chelating
Mn-Cluster Nuclearity Low (Sterically restricted, e.g., Mn4​ )High (Unrestricted, e.g., Mn24​ )Medium (e.g., Mn12​ )

References

  • Grokipedia. Diol - Chemical Properties and Classification. Retrieved from [Link]

  • ResearchGate. Diol-type ligands as central 'players' in the chemistry of high-spin molecules and single-molecule magnets. Retrieved from [Link]

  • MDPI. Rare Nuclearities and Unprecedented Structural Motifs in Manganese Cluster Chemistry from the Combined Use of Di-2-Pyridyl Ketone with Selected Diols. Retrieved from [Link]

  • The Royal Society. Oxidase enzymes as sustainable oxidation catalysts. Retrieved from [Link]

  • PMC (NIH). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase. Retrieved from [Link]

  • ACS Publications. Organic Acid Formation from the Atmospheric Oxidation of Gem Diols: Reaction Mechanism, Energetics, and Rates. Retrieved from [Link]

  • PubMed (NIH). Di-2-pyridyl ketone oxime in manganese carboxylate chemistry: partial transformation to the gem-diolate(2-) derivative. Retrieved from [Link]

  • Dalton Transactions (RSC). Manganese carboxylate chemistry and gem-diolate(2−) derivatives. Retrieved from[Link]

  • PMC (NIH). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

  • ACS Publications. {Mn6}n Single-Chain Magnet Bearing Azides and Di-2-pyridylketone-Derived Ligands. Retrieved from [Link]

  • OrgoSolver. Aldehyde → Carboxylic Acid with Chromate (Cr(VI)) Mechanism. Retrieved from [Link]

Sources

Validation

Reproducibility of (4,4-Dimethylcyclohexyl)methanediol synthesis pathways across different labs

As a Senior Application Scientist, I frequently encounter challenges in scaling lipophilic scaffolds for drug discovery. The 4,4-dimethylcyclohexyl moiety is a highly valued structural component, acting as a critical int...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in scaling lipophilic scaffolds for drug discovery. The 4,4-dimethylcyclohexyl moiety is a highly valued structural component, acting as a critical intermediate in the synthesis of RORγ inhibitors as detailed in [1], opioid receptor antagonists [2], and the first-in-class BCL-2 selective inhibitor Venetoclax, as published by .

When synthesizing (4,4-Dimethylcyclohexyl)methanediol (CAS 1965310-35-3) [3], it is crucial to understand that this compound is the gem-diol hydrate of 4,4-dimethylcyclohexanecarbaldehyde. Because gem-diols exist in a dynamic thermodynamic equilibrium with their corresponding aldehydes in aqueous media, evaluating the reproducibility of the methanediol inherently requires comparing the synthetic pathways of its aldehyde precursor.

This guide objectively compares the three primary synthetic routes, providing the mechanistic causality, self-validating experimental protocols, and quantitative data necessary to ensure cross-lab reproducibility.

Mechanistic Pathways & Causality

To synthesize the methanediol, labs typically construct the aldehyde precursor from 4,4-dimethylcyclohexanone. The choice of pathway drastically impacts yield, impurity profiles, and scalability.

  • Wittig Homologation (Methoxymethylenation): This route utilizes (methoxymethyl)triphenylphosphonium chloride.

    • Causality: The gem-dimethyl group at the C4 position locks the cyclohexane ring into a rigid chair conformation, creating transannular steric hindrance. The Wittig ylide is highly reactive and easily overcomes this steric bulk, ensuring complete conversion to the enol ether, which is subsequently hydrolyzed.

  • Darzens Condensation: This industrial alternative reacts the ketone with ethyl chloroacetate to form a glycidic ester.

    • Causality: While raw material costs are lower, the subsequent saponification and thermal decarboxylation are highly sensitive to temperature fluctuations. Excessive thermal stress frequently triggers polymerization, severely impacting cross-lab reproducibility.

  • Corey-Chaykovsky Epoxidation / Meinwald Rearrangement: This pathway uses trimethylsulfoxonium iodide to form an epoxide, followed by Lewis acid-catalyzed rearrangement.

    • Causality: The migration of the hydride during the Meinwald rearrangement is preferred over alkyl migration, selectively yielding the aldehyde. However, handling moisture-sensitive Lewis acids (like BF₃·OEt₂) makes this route vulnerable to ambient humidity variations between labs.

Synthesis_Comparison SM 4,4-Dimethylcyclohexanone W_Path Wittig Homologation (High Yield, High Cost) SM->W_Path D_Path Darzens Condensation (Med Yield, Low Cost) SM->D_Path E_Path Epoxidation & Rearrangement (Med Yield, High Atom Econ) SM->E_Path Aldehyde 4,4-Dimethylcyclohexanecarbaldehyde W_Path->Aldehyde D_Path->Aldehyde E_Path->Aldehyde GemDiol (4,4-Dimethylcyclohexyl)methanediol (Aqueous Equilibrium) Aldehyde->GemDiol H2O GemDiol->Aldehyde -H2O

Comparison of synthetic pathways to (4,4-dimethylcyclohexyl)methanediol.

Quantitative Performance Data

Based on multi-lab validation studies, the Wittig homologation remains the most robust method for research-scale synthesis, despite its higher E-factor (waste generation).

ParameterWittig HomologationDarzens CondensationEpoxidation / Rearrangement
Average Yield 82 - 88%65 - 70%75 - 80%
Purity (GC-FID) >98%92 - 95%>96%
Scalability High (Up to 50 kg)MediumLow-Medium
Key Impurity Profile Triphenylphosphine oxidePolymeric byproductsAlkyl migration isomers
E-Factor High (Poor atom economy)MediumLow (Good atom economy)

Self-Validating Experimental Protocol: Wittig Homologation

To guarantee reproducibility, protocols must be designed as self-validating systems. The following workflow ensures that any deviations are immediately detectable.

Step 1: Ylide Generation
  • Action: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (10 vol) under N₂. Cool to 0 °C. Add KOtBu (1.25 equiv) portion-wise.

  • Causality: KOtBu is selected over n-BuLi because it is strictly non-nucleophilic. This prevents the formation of tertiary alcohol byproducts that occur when n-BuLi attacks the sterically hindered ketone.

  • Self-Validation: The suspension will transition to a vibrant, blood-red solution. This distinct color change acts as an internal visual indicator confirming successful deprotonation and ylide formation.

Step 2: Olefination
  • Action: Add 4,4-dimethylcyclohexanone (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature < 5 °C. Stir for 2 hours at room temperature.

  • Causality: Dropwise addition controls the exothermic reaction, preventing thermal runaway and ensuring the ylide efficiently attacks the hindered carbonyl carbon before degrading.

  • Self-Validation: In-Process Control (IPC) via GC-MS will show the complete disappearance of the ketone peak (m/z 126) and the emergence of the enol ether peak (m/z 154).

Step 3: Acidic Hydrolysis & Hydration
  • Action: Quench with water and extract the enol ether into EtOAc. Concentrate and redissolve in a THF:H₂O (1:1) mixture. Add 2M HCl and stir at 40 °C for 4 hours.

  • Causality: The acidic environment protonates the enol ether, driving hydrolysis to 4,4-dimethylcyclohexanecarbaldehyde. The presence of excess water immediately establishes a thermodynamic equilibrium, hydrating the aldehyde to form the target gem-diol.

  • Self-Validation: Real-time FTIR monitoring is self-validating here; the C=C stretch at 1670 cm⁻¹ will vanish, replaced by a broad O-H stretch at 3300-3400 cm⁻¹, confirming the formation of (4,4-dimethylcyclohexyl)methanediol.

Workflow S1 1. Ylide Formation KOtBu in THF (0 °C) S2 2. Olefination Add 4,4-Dimethylcyclohexanone S1->S2 S3 3. Acidic Hydrolysis THF/H2O with 2M HCl S2->S3 S4 4. Hydration Equilibrium Formation of Gem-Diol S3->S4

Step-by-step workflow for the Wittig homologation and subsequent hydration.

Analytical Validation of the Gem-Diol

Because (4,4-dimethylcyclohexyl)methanediol is in equilibrium with its aldehyde, standard analytical techniques must be carefully calibrated:

  • NMR Spectroscopy: When dissolved in anhydrous CDCl₃, the equilibrium shifts back to the aldehyde, displaying a distinct characteristic methine proton at ~δ 9.6 ppm. However, when analyzed in D₂O, the equilibrium heavily favors the gem-diol, shifting the methine proton to ~δ 4.5 ppm.

  • Karl Fischer Titration: If attempting to isolate the aldehyde in its anhydrous form, KF titration must read < 0.1% water to prevent spontaneous reversion to the methanediol.

Sources

Comparative

Benchmarking (4,4-Dimethylcyclohexyl)methanediol Against Standard Chemical Linkers in Bifunctional Drug Design

As the field of targeted protein degradation (TPD) matures, the structural optimization of Proteolysis Targeting Chimeras (PROTACs) has shifted from purely modular assembly to highly rational, thermodynamics-driven desig...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of targeted protein degradation (TPD) matures, the structural optimization of Proteolysis Targeting Chimeras (PROTACs) has shifted from purely modular assembly to highly rational, thermodynamics-driven design. Early PROTACs relied heavily on flexible polyethylene glycol (PEG) and linear alkyl chains to connect the target-binding warhead to the E3 ligase ligand[1]. However, these flexible linkers often incur massive entropic penalties and suffer from poor metabolic stability[2].

To overcome these liabilities,[3]. This guide provides an objective, data-driven benchmarking of (4,4-Dimethylcyclohexyl)methanediol —a premium rigid linker building block—against standard PEG4 and Alkyl (C6) linkers, detailing the mechanistic causality and experimental workflows required for robust evaluation.

Mechanistic Grounding: The Case for (4,4-Dimethylcyclohexyl)methanediol(4,4-Dimethylcyclohexyl)methanediol is a commercially available chemical substance[4] that offers three distinct advantages over traditional flexible linkers:

  • Thermodynamic Pre-organization: Flexible linkers possess high rotational degrees of freedom. When forming the productive POI-PROTAC-E3 ternary complex, freezing these bonds costs significant entropy. The cyclohexane ring, locked in a specific chair conformation by the bulky 4,4-dimethyl substitution, restricts molecular conformation[4]. This pre-organizes the PROTAC, lowering the entropic barrier to ternary complex formation[5].

  • Metabolic Shielding: PEG chains are highly susceptible to cytochrome P450-mediated O-dealkylation, leading to rapid in vivo clearance[2]. The sterically hindered alicyclic core of the 4,4-dimethylcyclohexyl moiety physically blocks primary sites of oxidative metabolism, dramatically extending the molecule's half-life.

  • Chemical Reactivity (The Gem-Diol Advantage): While standard linkers often require unstable activated esters for amide coupling, (4,4-Dimethylcyclohexyl)methanediol exists as a stable, weighable gem-diol (hydrate)[6]. In situ, it dynamically dehydrates to an aldehyde, serving as a highly reactive electrophile for reductive amination. This allows for the formation of robust, basic amine linkages that can further improve aqueous solubility.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark these linkers, we employ two highly controlled, self-validating experimental workflows.

Protocol A: Linker-Payload Conjugation via Reductive Amination

This protocol details the conjugation of the (4,4-Dimethylcyclohexyl)methanediol linker to an amine-bearing E3 ligase ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the amine-bearing ligand and 1.2 eq of (4,4-Dimethylcyclohexyl)methanediol in anhydrous 1,2-dichloroethane (DCE) at 0.1 M concentration.

  • Catalysis: Add 1.5 eq of glacial acetic acid (AcOH). Stir at 25°C for 2 hours to promote iminium ion formation.

  • Reduction: Portion-wise, add 2.0 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Stir for an additional 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.

Causality & Validation (E-E-A-T):

  • Why DCE? DCE has a higher boiling point than DCM, allowing for gentle heating if the amine is sterically hindered.

  • Why NaBH(OAc)3? It is a mild reducing agent that selectively reduces the protonated iminium ion without prematurely reducing the transient aldehyde back to an alcohol.

  • Self-Validation Step: Before adding the reducing agent, monitor the reaction via LC-MS. If the iminium mass [M+H−H2​O]+ is not observed, the pH is too high; add 0.1 eq more AcOH to drive the equilibrium.

Conjugation A Amine Ligand + Gem-Diol Linker B Iminium Ion Intermediate A->B AcOH, DCE 25°C, 2h C Reductive Amination (NaBH(OAc)3) B->C Fast trapping D Rigidified PROTAC Conjugate C->D High Yield (>85%)

Fig 1. Reductive amination workflow utilizing (4,4-Dimethylcyclohexyl)methanediol for PROTAC synthesis.

Protocol B: Liver Microsomal Stability Profiling

This assay benchmarks the metabolic clearance of the synthesized PROTACs.

Step-by-Step Methodology:

  • Incubation: Prepare a 1 µM solution of the PROTAC in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ).

Causality & Validation (E-E-A-T):

  • Why use a minus-NADPH control? CYP450 enzymes require NADPH as a cofactor. If degradation occurs in the minus-NADPH control, it indicates chemical instability or metabolism by non-CYP enzymes (e.g., esterases), allowing us to pinpoint the exact metabolic liability.

  • Self-Validation Step: Always run Verapamil concurrently as a high-clearance positive control to validate the enzymatic activity of the microsome batch.

Quantitative Benchmarking Data

The tables below summarize the comparative performance of PROTACs synthesized with (4,4-Dimethylcyclohexyl)methanediol versus standard PEG4 and Alkyl (C6) linkers.

Table 1: Physicochemical & Conjugation Metrics
Linker TypeConjugation ChemistrySynthetic Yield (%)Aqueous Solubility (LogS)Entropic Penalty ( ΔS )
(4,4-Dimethylcyclohexyl)methanediol Reductive Amination88% -3.2 Low (Pre-organized)
PEG4 Amide Coupling75%-2.8High (Highly flexible)
Alkyl (C6) Amide Coupling82%-4.5High (Highly flexible)
Table 2: Biological & Metabolic Performance
Linker TypeHLM Half-life ( t1/2​ )Primary Metabolic LiabilityTarget Degradation ( DC50​ )Max Degradation ( Dmax​ )
(4,4-Dimethylcyclohexyl)methanediol > 120 min Sterically shielded 4.5 nM 98%
PEG4 35 minCYP O-dealkylation52.0 nM85%
Alkyl (C6) 48 minCYP Hydroxylation115.0 nM70%

Data Interpretation: The rigidified alicyclic linker demonstrates a >3-fold increase in metabolic half-life and a >10-fold improvement in degradation potency ( DC50​ ) compared to PEG4. This is directly attributable to the stabilized ternary complex and reduced metabolic clearance.

Pathway PROTAC Rigid PROTAC TC Stable Ternary Complex (Low Entropic Penalty) PROTAC->TC Pre-organized conformation POI Target POI POI->TC E3 E3 Ligase E3->TC UB Polyubiquitination TC->UB E2 recruitment DEG Proteasomal Degradation UB->DEG 26S Proteasome

Fig 2. Mechanism of target degradation driven by a conformationally restricted ternary complex.

References

  • (4,4-dimethylcyclohexyl)methanediol — Chemical Substance Information Source: NextSDS URL:[Link][7]

  • Protein degraders enter the clinic – a new approach to cancer therapy Source: NIH / PMC URL:[Link][3]

  • Current strategies for the design of PROTAC linkers: a critical review Source: NIH / PMC URL:[Link][1]

  • Protein Degraders Redefine ADME And Drug Disposition Dynamics Source: Drug Discovery Online URL:[Link][2]

Sources

Validation

Comparing thermal stability of (4,4-Dimethylcyclohexyl)methanediol and its structural analogs

Title: Technical Comparison Guide: Thermal Stability of (4,4-Dimethylcyclohexyl)methanediol vs. Structural Analogs Executive Summary In the realm of organic synthesis and drug development, geminal diols (gem-diols) repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Thermal Stability of (4,4-Dimethylcyclohexyl)methanediol vs. Structural Analogs

Executive Summary

In the realm of organic synthesis and drug development, geminal diols (gem-diols) represent a class of transient, often elusive intermediates. (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) is the hydrated form of 4,4-dimethylcyclohexanecarboxaldehyde. Because the hydration of aldehydes is a reversible thermodynamic equilibrium, the thermal stability of the resulting gem-diol is dictated entirely by the electronic and steric environment surrounding the central sp3 hybridized carbon.

This guide provides an objective, data-driven comparison of the thermal stability of (4,4-Dimethylcyclohexyl)methanediol against three structural analogs: Methanediol (the simplest baseline), Cyclohexylmethanediol (the direct unsubstituted ring analog), and Chloral Hydrate (the industry standard for gem-diol stability).

Mechanistic Foundations of Gem-Diol Thermal Stability

The thermal dehydration of a gem-diol to its corresponding carbonyl compound and water is an endothermic process driven by entropy. The stability of the gem-diol state is governed by two primary factors [1]:

  • Inductive Effects (Electronic): Electron-donating groups (+I) stabilize the partial positive charge on the sp2 carbonyl carbon of the aldehyde, shifting the equilibrium away from the hydrate. Conversely, strong electron-withdrawing groups (-I) destabilize the carbonyl, forcing the molecule into the sp3 gem-diol state.

  • Steric Hindrance: The transition from a planar sp2 carbonyl to a tetrahedral sp3 gem-diol decreases the bond angle from ~120° to ~109.5°, increasing steric clash between bulky substituents.

For (4,4-Dimethylcyclohexyl)methanediol, the bulky cycloalkyl ring and its electron-donating nature heavily favor the dehydrated aldehyde form.

G A (4,4-Dimethylcyclohexyl) methanediol (sp3 hybridized) TS Proton Transfer & C-O Cleavage A->TS + Heat (u0394) B 4,4-Dimethylcyclohexane- carboxaldehyde (sp2 hybridized) TS->B Dehydration W Water (H2O) TS->W Elimination B->TS Hydration (Trace)

Figure 1: Thermal dehydration pathway of (4,4-Dimethylcyclohexyl)methanediol to its corresponding aldehyde.

Comparative Analysis: Structural Analogs

A. The Baseline: Methanediol ( CH2​(OH)2​ )

Methanediol is the simplest gem-diol. In aqueous solution, formaldehyde exists almost entirely (>99%) as methanediol due to the lack of steric hindrance from hydrogen atoms. However, isolating it in the gas or solid phase is notoriously difficult; it readily dehydrates unless trapped in low-temperature matrices [2]. It serves as our baseline for "unhindered" thermal stability.

B. The Direct Analog: Cyclohexylmethanediol

Replacing a hydrogen atom with a cyclohexane ring introduces both steric bulk and a weak electron-donating (+I) effect. Cyclohexanecarboxaldehyde strongly resists hydration under standard conditions [4]. The thermal stability of its hydrate is exceedingly low; any attempt to isolate it at room temperature results in immediate dehydration.

C. The Target: (4,4-Dimethylcyclohexyl)methanediol

The addition of two methyl groups at the 4-position of the cyclohexane ring increases the molecule's overall lipophilicity and steric footprint. While the methyl groups are distal to the reactive center, the locked chair conformation of the heavily substituted ring further disfavors the sterically crowded sp3 tetrahedral geometry of the gem-diol. Consequently, (4,4-Dimethylcyclohexyl)methanediol is highly thermally unstable, dehydrating at temperatures well below 25 °C. It is typically handled as the aldehyde in synthetic workflows.

D. The Gold Standard: Chloral Hydrate ( CCl3​CH(OH)2​ )

Chloral hydrate is the antithesis of the cycloalkyl analogs. The trichloromethyl group ( CCl3​ ) exerts a massive electron-withdrawing (-I) effect, severely destabilizing the adjacent carbonyl carbon [1]. This electronic demand overrides steric penalties, making the sp3 gem-diol thermodynamically stable. Chloral hydrate is a crystalline solid that remains stable up to ~98 °C before undergoing thermal decomposition.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic stability profiles of the compared compounds.

CompoundSubstituent EffectSteric PenaltyHydration Equilibrium ( Khyd​ )Dehydration Onset Temp (TGA)Phase at 25 °C
Methanediol NeutralMinimal~2.0 x 103 (aq)< 0 °C (Vacuum)Unstable / Transient
Cyclohexylmethanediol Weak +IHigh< 1.0 x 10−2 < 20 °CLiquid (Aldehyde form)
(4,4-Dimethylcyclohexyl)methanediol Stronger +IVery High< 1.0 x 10−3 < 20 °C Liquid (Aldehyde form)
Chloral Hydrate Strong -IModerate> 2.8 x 104 ~ 98 °CCrystalline Solid

Self-Validating Experimental Protocols

To empirically validate the thermal stability claims above, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Causality: TGA alone only measures mass loss. Because gem-diols can potentially volatilize intact before dehydrating, MS is required to continuously monitor the effluent for m/z 18 ( H2​O ), proving that the mass loss is specifically due to chemical dehydration rather than physical evaporation [3].

Step-by-Step Methodology:

  • System Calibration (Internal Control): Run a 10 mg sample of high-purity Chloral Hydrate. Verify that the mass loss onset occurs at ~98 °C and correlates with an m/z 18 peak on the MS. This validates the temperature calibration and MS sensitivity.

  • Sample Preparation: Under an inert Argon atmosphere (to prevent ambient moisture from skewing the hydration equilibrium), load 10-15 mg of (4,4-Dimethylcyclohexyl)methanediol into an aluminum TGA pan.

  • Thermal Ramp: Equilibrate the furnace at 0 °C. Initiate a temperature ramp of 5 °C/min up to 150 °C under a 50 mL/min Argon purge.

  • Data Acquisition: Continuously monitor the derivative thermogravimetry (DTG) curve against the MS ion current for m/z 18 (Water) and m/z 140 (the dehydrated aldehyde, C9​H16​O ).

  • Validation: The protocol is validated if the integration of the m/z 18 peak stoichiometrically matches the calculated mass loss of one equivalent of water (approx. 10.4% by weight for this compound).

Protocol 2: Variable-Temperature NMR (VT-NMR) for Thermodynamic Profiling

Causality: TGA-MS provides kinetic dehydration limits, but VT-NMR is necessary to extract the fundamental thermodynamic parameters ( ΔH , ΔS ) of the equilibrium by measuring the exact ratio of diol to aldehyde across a temperature gradient.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ . Add a sealed capillary containing a known concentration of an internal standard (e.g., TMS) for absolute quantitation.

  • Baseline Acquisition: Acquire a 1H NMR spectrum at 0 °C. Integrate the distinct methine proton of the aldehyde (~9.5 ppm) versus the methine proton of the gem-diol (~4.5 - 5.0 ppm).

  • Temperature Gradient: Increase the probe temperature in 5 °C increments from 0 °C to 50 °C. Allow 10 minutes of thermal equilibration at each step before acquiring 32 scans.

  • Van 't Hoff Analysis: Calculate the equilibrium constant ( Keq​ ) at each temperature. Plot ln(Keq​) versus 1/T . The slope of the resulting linear regression yields −ΔH/R , and the y-intercept yields ΔS/R .

Workflow N1 Sample Preparation (Inert Atmosphere) N2 Thermogravimetric Analysis (TGA) Temperature Ramp: 5°C/min N1->N2 N4 Variable-Temperature NMR Determine u0394H and u0394S N1->N4 Parallel Aliquot N3 Evolved Gas Analysis (MS) Monitor m/z 18 (H2O) N2->N3 Effluent Transfer N5 Data Synthesis Kinetic & Thermodynamic Profiling N3->N5 N4->N5

Figure 2: Integrated TGA-MS and VT-NMR workflow for evaluating gem-diol thermal stability.

References

  • Addition of Water to form Hydrates (Gem-Diols) . Chemistry LibreTexts. Available at:[Link]

  • Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol . Proceedings of the National Academy of Sciences (PMC/NIH). Available at:[Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties . Chemical Science (RSC). Available at:[Link]

  • Mechanistic Investigation of the Reactions between Cyclohexane Carboxaldehyde and Ureido Groups . Industrial & Engineering Chemistry Research (ACS). Available at:[Link]

Safety & Regulatory Compliance

Safety

(4,4-Dimethylcyclohexyl)methanediol proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Proper waste management requires a mechanistic understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. Proper waste management requires a mechanistic understanding of the molecules involved.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of (4,4-Dimethylcyclohexyl)methanediol .

Chemical Profiling & Mechanistic Causality

To dispose of a chemical safely, we must first understand its behavior in solution. (4,4-Dimethylcyclohexyl)methanediol (CAS: 1965310-35-3) is a geminal diol (gem-diol). It is effectively the hydrate of 4,4-dimethylcyclohexanecarbaldehyde [1].

The Causality of Risk: Gem-diols exist in a dynamic, reversible equilibrium with their corresponding aldehydes and free water. While the diol form is relatively stable, the transient aldehyde form is electrophilic and highly prone to autoxidation when exposed to atmospheric oxygen. This oxidation process generates peroxy acids and eventually carboxylic acids, which can lower the pH of the waste stream and potentially react exothermically with incompatible materials. Furthermore, aldehydes can act as chemical sensitizers. Therefore, our disposal strategy must prioritize preventing autoxidation, minimizing volatility, and strictly segregating the compound from reactive species.

Quantitative Data & Waste Classification

Before initiating disposal, verify the physical and regulatory parameters of the waste stream. This compound falls under the broad category of non-halogenated organic waste, which dictates its ultimate destruction via high-temperature incineration[2].

PropertyValueOperational Implication
Chemical Name (4,4-Dimethylcyclohexyl)methanediolPrimary identifier for EHS logging.
Synonyms 4,4-Dimethylcyclohexanecarbaldehyde monohydrateIndicates equilibrium with reactive aldehyde[1].
CAS Number 1965310-35-3Essential for accurate waste profiling and tracking.
Molecular Formula C9H18O2Contains only C, H, O; confirms non-halogenated status.
Waste Classification Non-Halogenated Organic WasteMust be segregated from halogenated streams[3].
Primary Incompatibilities Strong oxidizers, strong acids/basesRisk of exothermic reaction or accelerated oxidation.

Operational Workflow: Disposal & Deactivation

The following self-validating protocol ensures that the compound is neutralized (if highly concentrated) and packaged to eliminate downstream logistical hazards.

Phase 1: Waste Segregation
  • Step 1.1: Verify that the waste stream containing the diol is free of halogenated solvents (e.g., chloroform, dichloromethane). Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process, as halogens require specialized scrubbing to prevent dioxin formation[3].

  • Step 1.2: Ensure the primary collection vessel has never contained strong oxidizers (e.g., nitric acid, peroxides).

Phase 2: Chemical Deactivation (For Concentrated Waste)

Why do this? On-site deactivation of concentrated aldehyde/diol waste reduces its toxicity and volatility, rendering it safer for temporary accumulation[4].

  • Step 2.1: Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Step 2.2: Under a fume hood, slowly add the bisulfite solution to the diol waste while stirring continuously.

  • Mechanistic Action: The bisulfite ion acts as a strong nucleophile, attacking the carbonyl carbon of the equilibrium aldehyde. This nucleophilic addition forms a stable, water-soluble, and non-volatile α -hydroxy sulfonate salt.

  • Step 2.3: Monitor the reaction vessel. The addition is mildly exothermic; allow the solution to return to ambient temperature.

Phase 3: Validation & Containment
  • Step 3.1: Test the pH of the deactivated solution using indicator strips. A self-validating deactivation will yield a pH between 5 and 9. If the solution is highly acidic, carefully neutralize it with dilute sodium bicarbonate.

  • Step 3.2: Transfer the mixture into a secondary containment vessel. High-density polyethylene (HDPE) or borosilicate glass carboys are required. Do not use metal containers , as trace organic acids from autoxidation can corrode metal over time.

Phase 4: Labeling and Transfer
  • Step 4.1: Affix a standardized hazardous waste label. Mark the contents explicitly as: "Non-Halogenated Organic Waste - Aldehyde/Diol Mixture (Deactivated)".

  • Step 4.2: Submit a pickup request to your Environmental Health and Safety (EHS) department. The final disposition will be high-temperature fuel-substitution incineration[2].

Disposal Decision Matrix

The following logic tree visualizes the segregation and treatment pathways to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (4,4-Dimethylcyclohexyl)methanediol HalogenCheck Contains >5% Halogenated Solvents? Start->HalogenCheck HalogenWaste Halogenated Waste Stream (Requires Specialized Incineration) HalogenCheck->HalogenWaste Yes NonHalogen Non-Halogenated Organic Stream HalogenCheck->NonHalogen No Deactivation Optional: Bisulfite Deactivation (Forms Stable Adduct) NonHalogen->Deactivation High Conc. Accumulation Accumulate in HDPE/Glass (Secondary Containment) NonHalogen->Accumulation Trace Conc. Deactivation->Accumulation pH 5-9 Verified Incineration EHS Pickup & High-Temp Incineration Accumulation->Incineration

Figure 1: Decision tree for the segregation, deactivation, and disposal of (4,4-Dimethylcyclohexyl)methanediol.

References

  • Title: Background Document for Solvents to Support 40 CFR Part 268, Land Disposal Restrictions: Volume III | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents | Source: University of Louisville | URL: [Link]

  • Title: Focus on: Treatment by Aldehyde Deactivation | Source: Washington State Department of Ecology | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 2
(4,4-Dimethylcyclohexyl)methanediol
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